Lithium aluminium hydride
Description
Historical Development and Discovery Context
Lithium aluminium hydride was first synthesized and identified in 1947 by A. E. Finholt, A. C. Bond, Jr., and H. I. Schlesinger. wikipedia.orgalignchemical.compageplace.dechemicalbook.com The discovery was a result of their research into metal hydrides. The initial preparation involved the reaction of lithium hydride (LiH) with aluminium chloride (AlCl₃) in an ethereal solution, a method that remains a fundamental route for its synthesis. wikipedia.orgbyjus.com
Initial Synthesis of this compound: 4LiH + AlCl₃ → LiAlH₄ + 3LiCl
The industrial-scale synthesis follows a two-step process, beginning with the formation of sodium aluminium hydride from sodium, aluminum, and hydrogen gas under high pressure and temperature. byjus.comdavuniversity.org This is followed by a salt metathesis reaction with lithium chloride to produce LiAlH₄. byjus.com
Paradigm Shifts in Synthetic Chemistry and Materials Science Attributed to LiAlH₄
The introduction of LiAlH₄ marked a significant paradigm shift in synthetic organic chemistry. pageplace.denumberanalytics.com Before its discovery, the reduction of certain functional groups, particularly carboxylic acids and esters to primary alcohols, was a challenging and often low-yielding process. wikipedia.orgpageplace.de The prevailing method was the Bouveault-Blanc reduction, which required harsh conditions using sodium metal in boiling ethanol. wikipedia.orgpageplace.deaskfilo.com LiAlH₄ provided a powerful and more versatile alternative, capable of efficiently reducing a wide array of polar multiple bonds under milder conditions. byjus.comadichemistry.commasterorganicchemistry.com This expanded the toolkit of synthetic chemists, enabling the construction of complex molecules, including pharmaceuticals and natural products, with greater ease and efficiency. numberanalytics.comontosight.ai
In the realm of materials science, the high hydrogen content of LiAlH₄ (approximately 10.6% by weight) has made it a subject of intense research for hydrogen storage applications. wikipedia.orgmdpi.com Although challenges in reversibility and kinetics remain, its potential as a hydrogen carrier has spurred significant investigation into complex metal hydrides for energy storage. wikipedia.orgnih.govacs.org Furthermore, LiAlH₄ is utilized in the synthesis of novel materials, including the production of nanomaterials and advanced polymers, where its reducing properties are crucial for creating materials with specific characteristics. numberanalytics.commdpi.commdpi.comacs.orgdntb.gov.uaacs.org
Interactive Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | LiAlH₄ |
| Molar Mass | 37.95 g/mol |
| Appearance | White crystalline solid (pure), often grey (commercial) |
| Density | 0.917 g/cm³ |
| Melting Point | 150 °C (decomposes) |
| Solubility | Reacts with water. Soluble in diethyl ether and tetrahydrofuran (B95107). |
Data sourced from references wikipedia.orgpageplace.de.
Table 2: Reduction of Various Functional Groups by LiAlH₄
| Substrate Type | Product Type |
| Aldehyde | Primary Alcohol |
| Ketone | Secondary Alcohol |
| Carboxylic Acid | Primary Alcohol |
| Ester | Primary Alcohol |
| Amide | Amine |
| Nitrile | Primary Amine |
| Epoxide | Alcohol |
Data sourced from references wikipedia.orgbyjus.comadichemistry.comnumberanalytics.com.
Structure
2D Structure
Properties
IUPAC Name |
aluminum;lithium;hydride | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.Li.4H/q+3;+1;4*-1 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKLPLABXHXMIM-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H-].[H-].[H-].[H-].[Li+].[Al+3] | |
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Molecular Formula |
LiAlH4, AlH4Li | |
| Record name | LITHIUM ALUMINUM HYDRIDE | |
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DSSTOX Substance ID |
DTXSID70893441 | |
| Record name | Lithium aluminium hydride | |
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Molecular Weight |
38.0 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Lithium aluminum hydride appears as a white powder that turns gray on standing. If spread out over a large flat combustible surface, friction can cause ignition. Used to make other chemicals, as a polymerization catalyst, as a hydrogen source, and as a propellant., Gray to white crystals; [HSDB] | |
| Record name | LITHIUM ALUMINUM HYDRIDE | |
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Solubility |
Solubility (parts/100 parts solvent): 30 (ether); 13 (tetrahydrofuran); 10 (dimethylcellosolve); 2 (dibutyl ether); 0.1 (dioxane). | |
| Record name | LITHIUM ALUMINUM HYDRIDE | |
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Density |
0.917 at 59 °F (USCG, 1999) - Less dense than water; will float, 0.92 | |
| Record name | LITHIUM ALUMINUM HYDRIDE | |
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Color/Form |
Microcrystalline powder when pure; gray when aluminum impurity present. Monoclinic crystals., Gray-white monoclinic crystals | |
CAS No. |
16853-85-3 | |
| Record name | LITHIUM ALUMINUM HYDRIDE | |
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| Record name | Lithium aluminum hydride | |
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| Record name | Aluminate(1-), tetrahydro-, lithium (1:1), (T-4)- | |
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| Record name | LITHIUM ALUMINUM HYDRIDE | |
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Melting Point |
Decomposes >125 °C | |
| Record name | LITHIUM ALUMINUM HYDRIDE | |
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Elucidation of Reaction Mechanisms and Mechanistic Pathways of Lialh₄
Fundamental Hydride Transfer Mechanisms
The core of LiAlH₄'s reactivity lies in its function as a nucleophilic hydride donor. adichemistry.com The process is initiated by the attack of the hydride ion on an electron-deficient center, most commonly the carbon atom of a carbonyl group. chemistrysteps.comadichemistry.com The lithium cation (Li⁺) plays a crucial role as a Lewis acid, coordinating to the electronegative atom (typically oxygen) of the functional group. chemistrysteps.com This coordination enhances the electrophilicity of the reaction center, making it more susceptible to nucleophilic attack by the hydride. chemistrysteps.com
Sequential Hydride Donation in Reduction Processes
The tetrahydroaluminate anion ([AlH₄]⁻) contains four hydrogen atoms, all of which are available for transfer. The reduction process occurs in a stepwise manner, with each hydride transfer generating a new aluminium-based reagent of modified reactivity. pw.live
For the reduction of an aldehyde or ketone, the initial transfer of a hydride ion to the carbonyl carbon results in the formation of a tetracoordinate aluminium alkoxide intermediate. adichemistry.compw.live This new species, an alkoxytrihydroaluminate ion, is still a viable reducing agent and can donate a second hydride to another carbonyl molecule. adichemistry.compw.live This process can continue until all four hydride ions have been transferred, leading to a final aluminium alkoxide complex. pw.live The reaction is then quenched with a protic source, such as water or dilute acid, to protonate the alkoxide and yield the final alcohol product. numberanalytics.com
The sequential nature of this process is illustrated by the reduction of esters, which require two hydride additions. chemistrysteps.com The first hydride adds to the ester carbonyl, forming a tetrahedral intermediate. This intermediate then collapses, eliminating an alkoxide leaving group to form an aldehyde. chemistrysteps.commasterorganicchemistry.com The resulting aldehyde is more reactive than the starting ester and is immediately reduced by another equivalent of a hydride-donating species in the mixture to form the primary alcohol upon workup. chemistrysteps.comadichemistry.com
Table 1: Stepwise Hydride Donors in Carbonyl Reduction
| Step | Reducing Species | Product after Hydride Transfer (Before Workup) |
|---|---|---|
| 1 | Li[AlH₄] | Li[RCH₂OAlH₃] |
| 2 | Li[RCH₂OAlH₃] | Li[(RCH₂O)₂AlH₂] |
| 3 | Li[(RCH₂O)₂AlH₂] | Li[(RCH₂O)₃AlH] |
| 4 | Li[(RCH₂O)₃AlH] | Li[(RCH₂O)₄Al] |
This table illustrates the sequential donation of hydride ions from the aluminate complex during the reduction of a carbonyl compound (RCHO). Each step generates a new, bulkier reducing agent.
Electronic and Stereochemical Control in Hydride Additions
The outcome of LiAlH₄ reductions is heavily influenced by both electronic and stereochemical factors. Electron-deficient carbonyl groups react faster than electron-rich ones. adichemistry.com The stereochemistry of the reduction of cyclic or chiral ketones is a well-studied area, where the direction of hydride attack determines the stereoisomeric outcome of the alcohol product. numberanalytics.comchemistrysteps.com
In the reduction of unsymmetrical ketones, the hydride can attack either face of the planar carbonyl group, which can result in the formation of diastereomers or a racemic mixture of enantiomers. chemistrysteps.com For cyclic ketones like substituted cyclohexanones, the reaction often shows a high degree of diastereoselectivity. Theoretical calculations and experimental data show that the reduction of cyclohexanone (B45756) itself strongly favors the axial approach of the hydride, leading to the formation of the equatorial alcohol. acs.org This selectivity is often explained by a combination of steric and electronic effects in the transition state. acs.org For instance, steric hindrance can block one face of the molecule, guiding the incoming hydride to the less hindered side. numberanalytics.com
Investigations into Transition State Structures and Reaction Intermediates
Computational studies, particularly using Density Functional Theory (DFT), have provided significant insight into the transition states (TS) and intermediates of LiAlH₄ reductions. These studies reveal that the reaction proceeds through a highly organized, cyclic transition state. nii.ac.jp
For the reduction of formaldehyde (B43269), the TS involves a six-centered cyclic structure where the lithium cation is coordinated to both the carbonyl oxygen and two hydrogens from the AlH₄⁻ anion. nii.ac.jp This arrangement stabilizes the transition state. nii.ac.jp Energy and geometry analyses from these computational models show that the transition state for the LiAlH₄-formaldehyde complex is "reactant-like," meaning its geometry more closely resembles the starting materials than the products. nii.ac.jp This is consistent with the Hammond postulate, given the high reactivity and low activation energy of the reaction. nii.ac.jp
The fundamental mechanism of the hydride transfer itself has been described as a three-step electronic process:
Single electron transfer to the carbonyl carbon.
Formation of a bridged Al-H-C bond.
Hydrogen transfer driven by electron transfer. nii.ac.jp
These theoretical models underscore that electronic effects, more so than torsional strain, are the dominant factors controlling the stereoselectivity of the reduction. acs.org
Role of Solvents and Adduct Formation in Reaction Dynamics
The choice of solvent is critical for LiAlH₄ reductions. Due to its violent reactivity with protic solvents, including water and alcohols, reactions must be conducted in dry, aprotic ethereal solvents, such as diethyl ether and tetrahydrofuran (B95107) (THF). chemistrysteps.comnumberanalytics.compw.live
The solvent plays several key roles:
Solvation: Ethereal solvents solvate the lithium cation, which influences the reactivity and aggregation state of the hydride. numberanalytics.comnumberanalytics.com
Stability of Intermediates: The solvent can affect the stability of the reaction intermediates. numberanalytics.com
Reaction Rate and Selectivity: The choice of solvent can impact the reaction rate and, in some cases, the stereoselectivity. numberanalytics.comresearchgate.net DFT calculations have suggested that steric effects from solvent molecules may be responsible for the diastereoselection observed in the reduction of certain α-substituted acyclic ketones. researchgate.net
Investigations have shown that LiAlH₄ exists predominantly as a contact ion pair in ethereal solutions like THF. acs.org The lithium cation and the AlH₄⁻ anion remain closely associated rather than existing as fully separated, solvated ions. acs.org This association is an important feature of the reacting species.
Catalytic Modulations of LiAlH₄ Reactivity
While LiAlH₄ is a powerful, non-selective reducing agent, its reactivity can be modulated and directed through catalysis. masterorganicchemistry.commasterorganicchemistry.com This allows for reductions that are otherwise difficult or impossible with the hydride reagent alone.
Transition Metal Catalysis in Hydride Reductions
The combination of LiAlH₄ with catalytic amounts of transition metal compounds can dramatically alter its reductive capabilities and selectivity. This approach has been used to reduce functional groups not typically affected by LiAlH₄ and to perform reductions under milder conditions.
For example, LiAlH₄ does not normally reduce simple alkenes. wikipedia.org However, in the presence of catalytic amounts of titanium tetrachloride (TiCl₄), alkenes can be reduced. wikipedia.org Similarly, the reduction of triarylvinyl halides, which requires prolonged refluxing with LiAlH₄ alone, proceeds rapidly (within 15 minutes) at low temperatures when catalyzed by transition metal chlorides like nickel(II) chloride or iron(II) chloride. cdnsciencepub.com
Furthermore, transition metal catalysis can lead to the formation of novel organometallic complexes. The reduction of zirconocene (B1252598) dihalides with LiAlH₄ in the presence of catalytic amounts of other transition metal compounds affords unique Zirconium(III)-Aluminium hydride complexes. researchgate.net These catalytic systems demonstrate how the inherent reactivity of LiAlH₄ can be harnessed and redirected to achieve specific and otherwise inaccessible chemical transformations.
Table 2: Mentioned Chemical Compounds
| Compound Name | Chemical Formula |
|---|---|
| Lithium aluminium hydride | LiAlH₄ |
| Diethyl ether | (C₂H₅)₂O |
| Tetrahydrofuran | C₄H₈O |
| Titanium tetrachloride | TiCl₄ |
| Nickel(II) chloride | NiCl₂ |
| Iron(II) chloride | FeCl₂ |
| Zirconocene dihalide | Cp₂ZrX₂ (X=Cl, Br, I) |
| Formaldehyde | CH₂O |
Influence of Nanoparticles on Catalytic Activity
Research into the catalytic activity of this compound has significantly expanded into the realm of materials science, particularly concerning its use as a hydrogen storage material. The catalytic activity in this context refers to the decomposition of LiAlH₄ to release hydrogen gas. Studies have shown that the kinetics and thermodynamics of this decomposition can be dramatically improved by the addition of various nanoparticles, which act as catalysts. researchgate.netmdpi.com
The thermal decomposition of bulk LiAlH₄ typically occurs in multiple steps at elevated temperatures. mdpi.com However, doping LiAlH₄ with nanoparticles of metal oxides or transition metals can significantly lower the onset temperature of dehydrogenation and accelerate the rate of hydrogen release. researchgate.netrsc.org
Research Findings on Nanoparticle Catalysis:
Metal Oxide Nanoparticles: Nanoparticles of various metal oxides, including CoFe₂O₄, Fe₂O₃, Nb₂O₅, Cr₂O₃, and CoTiO₃, have been shown to be effective catalysts. researchgate.netmdpi.comrsc.orgusf.edu For example, doping with CoFe₂O₄ nanoparticles can lower the initial dehydrogenation temperature of LiAlH₄ by as much as 90 °C. rsc.org Similarly, adding nanosized CoTiO₃ can accelerate the hydrogen desorption rate by a factor of 30-35 compared to undoped LiAlH₄. mdpi.com
Mechanism of Catalysis: The primary role of these nanoparticles is to act as active sites, promoting the nucleation and growth of the dehydrogenated products (LiH and Al). acs.org In many cases, the catalytic effect is attributed to the in situ formation of new, highly active species resulting from the reaction between the nanoparticles and the LiAlH₄ matrix during heating or ball milling. rsc.orgacs.org For instance, analysis of NiFe₂O₄-doped samples suggests the formation of LiFeO₂ and Al-Ni compounds that synergistically enhance dehydrogenation. acs.org
Nanosizing of LiAlH₄: Beyond doping, the synthesis of LiAlH₄ itself as nanoparticles has a profound effect on its catalytic decomposition. A study involving the synthesis of nanosized LiAlH₄ coated with titanium (Ti) demonstrated a fundamental shift in the decomposition pathway. mdpi.comresearchgate.net The Ti-coated nanoparticles decompose at 120 °C in a single, sharp step, directly forming LiH and Al, bypassing the intermediate Li₃AlH₆ phase typical for bulk LiAlH₄. mdpi.com This indicates a significant thermodynamic alteration due to the synergetic effects of nanosizing and the catalytic Ti coating. mdpi.comresearchgate.net
The table below summarizes the effect of different nanoparticle catalysts on the dehydrogenation of LiAlH₄.
Comparative Mechanistic Studies with Other Metal Hydride Reducing Agents
The reactivity and mechanistic pathways of LiAlH₄ are best understood when compared to other common metal hydride reagents, notably sodium borohydride (B1222165) (NaBH₄) and lithium borohydride (LiBH₄).
LiAlH₄ vs. Sodium Borohydride (NaBH₄): The primary distinction between LiAlH₄ and NaBH₄ lies in their reducing strength and selectivity. masterorganicchemistry.com LiAlH₄ is a significantly more powerful reducing agent, capable of reducing a wider array of functional groups, including esters, carboxylic acids, and amides, which are unreactive towards NaBH₄. libretexts.orgmasterorganicchemistry.comquora.com
Several factors contribute to the enhanced reactivity of LiAlH₄:
Bond Polarity: The aluminum-hydrogen (Al-H) bond in the [AlH₄]⁻ anion is weaker and more polar than the boron-hydrogen (B-H) bond in the [BH₄]⁻ anion. libretexts.orglumenlearning.com This is because aluminum is less electronegative than boron, which places a greater partial negative charge on the hydride, making it a more potent nucleophile. libretexts.orglumenlearning.com
Lewis Acidity of the Cation: The lithium cation (Li⁺) is a stronger Lewis acid than the sodium cation (Na⁺). It coordinates more effectively to the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. chemistrysteps.com
This difference in reactivity allows for chemoselectivity in reductions. NaBH₄ can be used to selectively reduce aldehydes and ketones in the presence of less reactive functional groups like esters or amides, a feat not possible with the less discriminate LiAlH₄. wizeprep.comyoutube.com
LiAlH₄ vs. Lithium Borohydride (LiBH₄): A direct comparison with LiBH₄, which shares the same cation, isolates the effect of the AlH₄⁻ versus the BH₄⁻ anion. A detailed theoretical study comparing the reduction of formaldehyde by LiAlH₄ and LiBH₄ revealed fundamental mechanistic differences. nii.ac.jpresearchgate.net
Transition State Geometry: The reduction with LiAlH₄ proceeds through a "reactant-like" transition state, whereas the reduction with LiBH₄ involves a "product-like" transition state. nii.ac.jpresearchgate.net This is consistent with the Hammond postulate, as the LiAlH₄ reduction is more exothermic and has a lower activation energy. nii.ac.jp In the LiAlH₄ transition state, the C---H bond being formed is significantly longer (1.76 Å) than in the LiBH₄ transition state (1.12 Å). nii.ac.jp
Rate-Determining Step: The study proposed that the rate-determining steps for the two reagents are different. For LiAlH₄, the rate-limiting step is the initial single electron transfer to the carbonyl carbon. For LiBH₄, it is the dissociation of the B-H bond. nii.ac.jpresearchgate.net
Essentially, both reactions proceed via hydride transfer, but the nature and energetics of the transition state are distinct, accounting for the superior reactivity of LiAlH₄ even when compared to LiBH₄. nii.ac.jp
The following table provides a comparative summary of these three metal hydrides.
Advanced Applications of Lithium Aluminium Hydride in Organic Synthesis and Functional Material Design
Chemoselective Reduction Strategies for Complex Organic Molecules
The high reactivity of lithium aluminium hydride allows for the reduction of a wide array of functional groups. However, with careful control of reaction conditions and substrate design, LiAlH₄ can be employed for the chemoselective reduction of specific functionalities within a complex molecule.
Reduction of Carbonyl Functionalities (Aldehydes, Ketones, Carboxylic Acids, Esters, Amides)
This compound is a powerful tool for the reduction of various carbonyl-containing compounds. byjus.com It readily reduces aldehydes and ketones to their corresponding primary and secondary alcohols, respectively. chemistrysteps.comchemguide.co.uk While milder reagents like sodium borohydride (B1222165) can also achieve this transformation, LiAlH₄ is often used when other, less reactive carbonyl groups are also targeted for reduction in the same molecule. libretexts.org
A key application of LiAlH₄ is the reduction of carboxylic acids and their derivatives, such as esters, which are resistant to milder reducing agents. libretexts.org Both carboxylic acids and esters are converted to primary alcohols. wikipedia.orgbyjus.com The reaction with esters proceeds through an aldehyde intermediate, which is immediately reduced further to the alcohol. masterorganicchemistry.com
Amides are also efficiently reduced by LiAlH₄, but the outcome is notably different from that of other carbonyl compounds. Instead of yielding an alcohol, amides are converted to amines. chemistrysteps.commasterorganicchemistry.comjove.com This transformation involves the complete removal of the carbonyl oxygen atom. Primary, secondary, and tertiary amides can be reduced to the corresponding amines. masterorganicchemistry.comjove.com
Table 1: Chemoselective Reduction of Carbonyl Functionalities with LiAlH₄
| Carbonyl Compound | Substrate | Product | Key Features | Citations |
| Aldehyde | Ethanal | Ethanol | Rapid reduction to primary alcohol. | chemguide.co.uk |
| Ketone | Acetone | Isopropyl alcohol | Efficient conversion to secondary alcohol. | byjus.com |
| Carboxylic Acid | Acetic acid | Ethanol | Requires a strong reducing agent like LiAlH₄. | byjus.com |
| Ester | Methyl acetate (B1210297) | Ethanol | Proceeds via an aldehyde intermediate. | byjus.commasterorganicchemistry.com |
| Amide | Acetamide | Ethylamine | Carbonyl oxygen is completely removed. | byjus.comjove.com |
| Lactone | γ-Butyrolactone | 1,4-Butanediol | Cyclic esters are opened to form diols. | byjus.com |
Transformation of Nitriles and Epoxides
The strong nucleophilic nature of the hydride delivered by LiAlH₄ enables the reduction of other important functional groups. Nitriles are readily reduced to primary amines, providing a valuable synthetic route to this class of compounds. chemguide.co.ukjove.comlibretexts.orgyoutube.com The reaction involves the addition of two hydride equivalents across the carbon-nitrogen triple bond. jove.com
Epoxides (oxiranes) are also opened by LiAlH₄ to form alcohols. byjus.comvaia.com The reaction proceeds via an SN2-type mechanism, where the hydride attacks the less sterically hindered carbon of the epoxide ring. byjus.com This regioselectivity is a key feature of the reaction, allowing for predictable outcomes in complex molecules. For instance, the reduction of 2-methyloxirane primarily yields 2-propanol. byjus.com In the case of substituted cyclohexene (B86901) oxides, the reduction often leads to the preferential formation of axial alcohols. wikipedia.orgacs.org
Table 2: Transformation of Nitriles and Epoxides with LiAlH₄
| Functional Group | Substrate | Product | Key Features | Citations |
| Nitrile | Acetonitrile | Ethylamine | Forms primary amines. | byjus.comchemguide.co.uk |
| Epoxide | 2-Methyloxirane | 2-Propanol | Hydride attacks the less hindered carbon. | byjus.com |
Selective Reduction of Unsaturated Systems (e.g., α,β-unsaturated carbonyls, nitroolefins)
While LiAlH₄ does not typically reduce isolated carbon-carbon double or triple bonds, it can reduce them when they are conjugated with certain functional groups. wikipedia.orgbyjus.com For example, α,β-unsaturated ketones are generally reduced to the corresponding allylic alcohols, with the carbonyl group being reduced while the double bond remains intact. wikipedia.orgchemistrysteps.com
The reduction of nitroolefins with LiAlH₄ is another important application. This reaction typically leads to the reduction of both the nitro group and the carbon-carbon double bond, resulting in the formation of a saturated amine. commonorganicchemistry.comcommonorganicchemistry.com However, by carefully controlling the reaction conditions, such as using a reverse addition method at low temperatures, it is possible to selectively reduce the double bond while leaving the nitro group intact, forming a saturated nitroalkane. The reduction of nitroalkenes is a common step following their synthesis via the Henry reaction. commonorganicchemistry.comcommonorganicchemistry.com
Diastereoselective and Enantioselective Synthesis Utilizing LiAlH₄
The stereochemical outcome of reductions using LiAlH₄ can be influenced by the presence of existing stereocenters in the substrate, leading to diastereoselective transformations. fiveable.me This is particularly relevant in the reduction of cyclic ketones, where the approach of the hydride can be directed by the steric and electronic environment of the molecule. researchgate.net
Furthermore, the stereoselectivity of LiAlH₄ reductions can be controlled by the presence of a chelating group, such as a hydroxyl or alkoxy group, at the α-position to a carbonyl. stackexchange.comechemi.com Depending on the nature of the protecting group on the α-hydroxyl, the reduction can proceed via either the Felkin-Anh or the Cram chelate model, leading to the formation of different diastereomers. stackexchange.comechemi.com For instance, a bulky protecting group like tert-butyldiphenylsilyl can hinder chelation and favor the Felkin-Anh model, while a smaller protecting group like benzyloxymethyl allows for chelation and directs the reaction towards the Cram chelate product. echemi.com
For the synthesis of single enantiomers, chiral auxiliaries or chiral modifiers for LiAlH₄ can be employed. numberanalytics.comresearchgate.netuwindsor.cawikipedia.org Modifying LiAlH₄ with chiral ligands, such as chiral diols or amino alcohols, creates a chiral reducing agent that can differentiate between the enantiotopic faces of a prochiral ketone, leading to the formation of an enantioenriched alcohol. uwindsor.cawikipedia.org This approach is a powerful tool in asymmetric synthesis, enabling the preparation of optically active compounds that are crucial in the pharmaceutical and fine chemical industries. numberanalytics.comnih.govacs.org
Hydroalumination Reactions and Their Synthetic Utility
Hydroalumination involves the addition of an Al-H bond across a carbon-carbon multiple bond. LiAlH₄ can be used for the hydroalumination of alkenes and alkynes, often in the presence of a catalyst. researchgate.netkoreascience.krresearchgate.netepa.gov This reaction is a valuable method for the synthesis of organoaluminum compounds, which are versatile intermediates in organic synthesis. oup.com
Catalytic Hydroalumination of Alkenes and Alkynes
The direct hydroalumination of unactivated alkenes and alkynes with LiAlH₄ is often sluggish. However, the reaction can be effectively catalyzed by transition metal compounds, such as those of titanium and zirconium. researchgate.netkoreascience.kroup.comoup.comkchem.org For example, titanium tetrachloride and zirconium tetrachloride have been shown to catalyze the addition of LiAlH₄ to alkenes. researchgate.net The use of catalysts like [C₅(CH₃)₅]₂TiCl₂ allows for the rapid and regioselective hydroalumination of terminal alkenes under mild conditions, typically affording the anti-Markovnikov addition product in high yields. koreascience.kr
The resulting organoaluminate intermediates can be further transformed into a variety of functional groups. For instance, oxidation of these intermediates can lead to the formation of primary alcohols. oup.com This two-step process provides a convenient method for the anti-Markovnikov hydration of alkenes. The catalytic hydroalumination of alkynes with LiAlH₄ also proceeds readily, typically with cis-addition of the Al-H bond across the triple bond. researchgate.net
Table 3: Catalytic Hydroalumination with LiAlH₄
| Catalyst | Substrate | Product after Oxidation | Key Features | Citations |
| [C₅(CH₃)₅]₂TiCl₂ | 1-Hexene | 1-Hexanol | Rapid, high regioselectivity (anti-Markovnikov). | koreascience.kr |
| ZrCl₄ | Allyl alcohol | 1,3-Propanediol | Effective for hydroalumination of allylic alcohols. | oup.com |
| Cp₂TiCl₂ | 1-Octene | 1-Octanol | Catalytic system for converting olefins to 1-alcohols. | oup.com |
Coupling Reactions Involving Organoaluminum Intermediates
While not a direct participant in the catalytic cycle of cross-coupling reactions, this compound is instrumental in the in situ generation of organoaluminum reagents from organic substrates. These intermediates can subsequently engage in powerful carbon-carbon bond-forming reactions. The process typically begins with a hydrometallation reaction, specifically hydroalumination, where an Al-H bond from an aluminum hydride species (derived from LiAlH₄) adds across a carbon-carbon multiple bond.
The hydroalumination of alkenes and alkynes using LiAlH₄, often catalyzed by transition metal complexes such as those containing titanium or zirconium, produces the corresponding organoaluminate compounds. researchgate.netoup.com These alkylaluminates are versatile intermediates. For instance, they can be transformed into a variety of functional groups or used in cross-coupling reactions. One strategy involves the conversion of the organoaluminum intermediate to a tosylate or iodide, which can then participate in copper- or palladium-catalyzed cross-coupling reactions with Grignard reagents to form a wide range of chiral alcohols with high enantiomeric purity. pnas.org This sequential approach, combining catalyzed carboalumination with subsequent cross-coupling, highlights the utility of LiAlH₄ in building complex molecular architectures. pnas.org Similarly, organoaluminates can react with acyl chlorides in the presence of copper catalysts to yield ketones, providing a convenient route from simple olefins. deepdyve.com
The versatility of this method is showcased by the variety of coupling partners and final products that can be achieved.
Table 1: Examples of Coupling Reactions with LiAlH₄-Derived Organoaluminum Intermediates
| Starting Material | LiAlH₄-based Step | Coupling Partner | Catalyst | Product Type |
|---|---|---|---|---|
| ω-Alkene-1-ol | Zirconium-catalyzed asymmetric carboalumination (ZACA) followed by tosylation | Alkyl Grignard Reagent | Copper (Cu) | Chiral 4- or 5-alkyl-1-alkanol pnas.org |
| ω-Alkene-1-ol | Zirconium-catalyzed asymmetric carboalumination (ZACA) followed by iodination | Aryl/Alkenyl Halide | Palladium (Pd) | Chiral Alcohol with Aryl/Alkenyl Group pnas.org |
| 1-Olefin | Titanium-catalyzed hydroalumination | Acid Chloride | Copper (Cu) | Ketone deepdyve.com |
Integration of LiAlH₄ in "Green Chemistry" Protocols
The potent reactivity of LiAlH₄ has traditionally necessitated its use in stoichiometric or excess quantities, leading to significant generation of lithium and aluminum salt byproducts. fau.eu This creates challenges for process efficiency and waste management, particularly in industrial-scale applications. fau.eu Consequently, a major focus of modern chemical research is the integration of LiAlH₄ into "Green Chemistry" frameworks aimed at improving sustainability.
A key strategy for enhancing the sustainability of LiAlH₄ reactions is to shift from stoichiometric to catalytic use. This is prominently achieved through catalytic hydrometallation, where a transition metal catalyst facilitates the addition of the aluminum hydride across a multiple bond, regenerating the active catalytic species to enable a cycle. researchgate.netoup.com
Titanium and zirconium compounds have proven effective as catalysts for the hydroalumination of olefins and alkynes with LiAlH₄. researchgate.net For example, titanocene (B72419) dichloride (Cp₂TiCl₂) can catalyze the hydrometallation of 1-olefins with LiAlH₄, leading to lithium alkyl-1-trihydroaluminates under mild conditions. oup.com This catalytic approach occurs in an anti-Markovnikov fashion. oup.com Similarly, iron-based catalysts, formed from inexpensive precursors like iron(III) chloride and LiAlH₄, can catalyze the hydrogenation of alkenes and alkynes under 1 bar of hydrogen gas. rsc.org In this system, LiAlH₄ acts as a catalyst activator, forming low-valent iron species that are the active catalysts, while H₂ serves as the terminal reductant. rsc.org The ability to use LiAlH₄ in catalytic amounts, activated by earth-abundant metals, represents a significant step towards more sustainable chemical reductions. rsc.orgd-nb.info
Table 2: Catalytic Systems for LiAlH₄-Mediated Transformations
| Catalyst Precursor(s) | Substrate | Transformation | Key Feature |
|---|---|---|---|
| [C₅(CH₃)₅]₂TiCl₂ researchgate.net | Alkenes, Alkynes | Hydroalumination | Regioselective addition under mild conditions. researchgate.net |
| Cp₂TiCl₂ oup.com | 1-Olefins | Hydroalumination | Catalytic process promoted by excess LiAlH₄. oup.com |
| FeCl₃ rsc.org | Alkenes, Alkynes | Hydrogenation | LiAlH₄ acts as an activator for an inexpensive iron catalyst under H₂. rsc.org |
The primary green advantage of using LiAlH₄ catalytically is the drastic reduction in waste. Stoichiometric reductions generate large volumes of inorganic salts after the reaction is quenched with water. fau.eu For every mole of a carbonyl group reduced, a significant molar equivalent of aluminum and lithium hydroxides is produced as waste.
Research has demonstrated that imine reductions, for example, can be performed with only catalytic quantities of LiAlH₄ when the reaction is conducted under an atmosphere of hydrogen gas. fau.eu This "green" method requires only a small fraction of the LiAlH₄ used in traditional methods, which minimizes the production of lithium and aluminum waste salts. fau.eu This not only aligns with the principles of atom economy and waste prevention but also mitigates the safety risks associated with quenching large amounts of highly reactive hydride reagent. fau.euacs.org
Table 3: Comparison of Stoichiometric vs. Catalytic LiAlH₄ Use in Imine Reduction
| Parameter | Stoichiometric Reduction | Catalytic Reduction |
|---|---|---|
| LiAlH₄ Requirement | High (e.g., >1 equivalent) fau.eu | Low (e.g., catalytic sniff) fau.eu |
| Terminal Reductant | LiAlH₄ | Hydrogen Gas (H₂) fau.eu |
| Waste Products | Large amounts of Li/Al salts fau.eu | Minimal Li/Al salts fau.eu |
| Sustainability | Low | High |
Lithium Aluminium Hydride As a Prospective Hydrogen Storage Material
Decomposition Pathways and Multi-Step Dehydrogenation Kinetics
The thermal decomposition of lithium aluminium hydride is a complex process that occurs in multiple steps, releasing hydrogen gas at progressively higher temperatures. frontiersin.org This multi-stage dehydrogenation is a critical aspect of its character as a hydrogen storage material.
The generally accepted decomposition pathway for bulk LiAlH₄ proceeds as follows:
Step 1: The initial decomposition involves the conversion of solid LiAlH₄ into solid lithium hexahydridoaluminate (Li₃AlH₆), aluminum (Al), and hydrogen gas (H₂). This step begins after the melting of LiAlH₄ (around 150-175°C) and is an exothermic reaction. mdpi.com It releases 5.3 wt. % of hydrogen. frontiersin.org
3LiAlH₄ → Li₃AlH₆ + 2Al + 3H₂ (releases 5.3 wt. % H₂) frontiersin.org
Step 2: The second stage involves the decomposition of the intermediate compound, Li₃AlH₆, into lithium hydride (LiH), Al, and H₂. This is an endothermic reaction occurring at temperatures around 200-270°C and releases an additional 2.6 wt. % of hydrogen. mdpi.com
Li₃AlH₆ → 3LiH + Al + 1.5H₂ (releases 2.6 wt. % H₂) mdpi.com
Step 3: The final decomposition step requires significantly higher temperatures, typically above 400°C, where LiH decomposes. Due to the high temperature required, this step is generally not considered practical for most hydrogen storage applications. mdpi.com
The kinetics of these reactions are inherently slow. The activation energy for the initial decomposition of as-received LiAlH₄ is a significant barrier to overcome. royalsocietypublishing.org The process involves the transformation of the tetrahedral [AlH₄]⁻ anion to the octahedral [AlH₆]³⁻, which presents a high kinetic barrier. frontiersin.org Research has shown that mechanical milling can influence the activation energy; for instance, milling MgH₂ for one hour was shown to decrease its activation energy, and a similar principle applies to improving the kinetics of LiAlH₄. frontiersin.org
Thermodynamic and Kinetic Properties for Hydrogen Release and Uptake
The thermodynamic and kinetic properties of LiAlH₄ are pivotal to its function as a hydrogen storage material, yet they also present the most significant challenges.
Kinetic limitations are also a major hurdle. Even though the initial decomposition is thermodynamically favorable at lower temperatures, it is kinetically restricted. frontiersin.org This sluggishness necessitates heating to temperatures above 150°C to achieve a reasonable rate of hydrogen release from the pure, bulk material. frontiersin.org
A key strategy to improve the hydrogen storage properties of complex hydrides is nanosizing, which involves reducing the material's particle size to the nanometer scale. This approach can have a profound effect on the thermodynamics and kinetics of decomposition.
When LiAlH₄ is confined within the pores of materials like carbon nanotubes (CNTs), its hydrogen desorption behavior is drastically altered. Research has shown that for LiAlH₄ confined within CNTs, a single hydrogen desorption peak was observed at 120°C, a temperature significantly lower than the decomposition temperature of its bulk counterpart. Furthermore, hydrogen release was observed to begin from sub-ambient temperatures and was complete by 250°C. This remarkable improvement is attributed to the synergistic effects of several factors at the nanoscale, including an excess of surface energy, reduced diffusion paths for hydrogen, and potential confinement effects.
In another approach, a bottom-up synthesis of nanoscale LiAlH₄, followed by a titanium (Ti) coating, resulted in a significant thermodynamic alteration. mdpi.comdntb.gov.ua This composite nanomaterial was found to decompose at 120°C in a single, sharp exothermic event, releasing 5.7 mass % of hydrogen almost instantly. mdpi.comdntb.gov.ua This suggests that the decomposition pathway was changed, bypassing the formation of the Li₃AlH₆ intermediate, to a direct decomposition: LiAlH₄ → Al + LiH + 1.5H₂. mdpi.comdntb.gov.ua These findings demonstrate that the hydrogen storage properties of LiAlH₄ are size-dependent and provide a new avenue for property modification through particle size effects. mdpi.com
Doping LiAlH₄ with various catalysts through methods like mechanical milling is a widely explored strategy to enhance its dehydrogenation kinetics and lower the decomposition temperature. researchgate.net A diverse range of catalysts, including metal halides, metal oxides, and other metal hydrides, have been investigated.
The addition of catalysts can significantly reduce the activation energy for decomposition, thereby accelerating the rate of hydrogen release. For example, doping with Fe₂O₃ and Co₂O₃ nanoparticles has been shown to dramatically lower the dehydrogenation temperatures. The onset dehydrogenation temperature for a 5 mol % Fe₂O₃-doped sample was lowered by 85°C for the first stage and 60°C for the second stage compared to as-received LiAlH₄. acs.org This doped sample could release about 7.1 wt % hydrogen in 70 minutes at 120°C, whereas the undoped material released only 0.3 wt % under the same conditions. acs.org
The catalytic effect often stems from the in-situ formation of new, finely dispersed species during the heating process, which act as active sites for the nucleation and growth of the dehydrogenated products. acs.org For instance, in Fe₂O₃-doped LiAlH₄, species like Li₂Fe₂.₄O₄.₆ and Fe₀.₉₅₇O are believed to contribute to the kinetic improvement. acs.org
The following table summarizes the impact of various catalysts on the hydrogen desorption properties of LiAlH₄.
| Catalyst (Dopant) | Onset Desorption Temp. (Stage 1) | Activation Energy (Ea) - Stage 1 | Activation Energy (Ea) - Stage 2 | Reference |
| Undoped LiAlH₄ | ~140-150°C | 103.2 kJ/mol | 116.7 kJ/mol | nih.govbohrium.com |
| TiCl₃·1/3AlCl₃ | - | 42.6 kJ/mol | 54.8 kJ/mol | acs.org |
| Fe₂O₃ (5 mol %) | ~65°C | 54.2 kJ/mol | 86.4 kJ/mol | acs.org |
| CoTiO₃ (nanosized) | ~115-120°C | 75.2 kJ/mol | 91.8 kJ/mol | nih.govmdpi.com |
| TiSiO₄ (10 wt %) | 92°C | - | - | nih.govmdpi.com |
| BaFe₁₂O₁₉ (10 wt %) | 95°C | Reduced by ~32 kJ/mol | Reduced by ~22 kJ/mol | bohrium.com |
| SWCNTs (5 wt %) | 98°C | - | - | researchgate.net |
Note: Activation energies and temperatures can vary based on preparation methods and measurement conditions.
Reversibility and Cyclability Challenges in Hydrogen Storage Systems
A major obstacle preventing the practical use of LiAlH₄ in hydrogen storage systems is its poor reversibility and cyclability. researchgate.net While strategies like nanosizing and catalysis can improve hydrogen release, regenerating LiAlH₄ from its decomposition products (LiH and Al) is extremely challenging.
The primary thermodynamic barrier is the stability of the products and the unfavorable thermodynamics of the reverse reaction. Direct rehydrogenation of LiH and Al to form LiAlH₄ requires extreme hydrogen pressures, theoretically greater than 100 MPa, which are not practical for onboard vehicle applications. mdpi.com
Furthermore, the decomposition of LiAlH₄ is not a simple, clean process. The formation of the stable intermediate Li₃AlH₆ during decomposition adds another layer of complexity to the rehydrogenation process. mdpi.com While some research has focused on achieving reversibility for the second step (3LiH + Al + 1.5H₂ ↔ Li₃AlH₆), full regeneration to LiAlH₄ remains elusive under moderate conditions. mdpi.com
Some progress has been made using solvent-based methods. For instance, LiAlH₄ can be regenerated from LiH and Ti-catalyzed Al in a tetrahydrofuran (B95107) (THF) slurry, which forms the adduct LiAlH₄·4THF. researchgate.net This adduct can then be desolvated to yield crystalline LiAlH₄. researchgate.net However, such solvent-based processes are complex and may not be suitable for all applications, especially those requiring rapid, on-board regeneration.
Cycling stability is another concern. Even in systems where some reversibility is achieved, the material's structure and performance can degrade over multiple dehydrogenation/rehydrogenation cycles. For example, in core-shell nanostructures designed to improve properties, the loss of this structure upon cycling can lead to a decline in performance. acs.org
Design and Characterization of LiAlH₄-Based Composites for Hydrogen Storage
To circumvent the inherent limitations of pure LiAlH₄, researchers have focused on designing and fabricating LiAlH₄-based composite materials. This approach involves combining LiAlH₄ with other materials, such as other complex hydrides, to create a system with synergistically improved properties. The goal is to destabilize the LiAlH₄, lowering its decomposition temperature and potentially improving its reversibility, without significantly compromising its high hydrogen capacity.
These composites are typically prepared using high-energy mechanical milling, which reduces particle size, intimately mixes the components, and can induce chemical reactions between them. frontiersin.orgrepec.org Characterization of these composites is crucial to understanding their behavior and involves a suite of analytical techniques, including:
X-ray Diffraction (XRD): To identify the phases present in the composite before, during, and after dehydrogenation. frontiersin.org
Differential Scanning Calorimetry (DSC): To determine the temperatures and enthalpies of thermal events like decomposition. repec.org
Thermogravimetric Analysis (TGA): To measure the amount of hydrogen released as a function of temperature. acs.org
Scanning Electron Microscopy (SEM): To observe the microstructure and particle morphology of the composite materials. repec.org
One of the most extensively studied composite systems involves combining LiAlH₄ with magnesium hydride (MgH₂). This combination exhibits a significant synergistic effect, often referred to as "mutual destabilization," where the thermodynamic properties of both hydrides are altered, leading to more favorable hydrogen storage characteristics. repec.org
When LiAlH₄ and MgH₂ are milled together, the onset temperature for hydrogen release is notably reduced compared to either of the individual hydrides. For example, while commercial MgH₂ decomposes at around 405°C, and LiAlH₄ begins to decompose around 163°C, a mixture of the two can start to release hydrogen at approximately 107°C. frontiersin.org
2LiAlH₄ + MgH₂ → 2LiH + MgAl₂ + 4H₂ (example reaction pathway)
The ratio of the components in the composite is a critical parameter. Studies have shown that different molar ratios of MgH₂ to LiAlH₄ affect the performance, with a 4:1 ratio (4MgH₂–LiAlH₄) demonstrating excellent properties due to the formation of intermediate compounds like Li₀.₉₂Mg₄.₀₈ and Mg₁₇Al₁₂, which enhance hydrogen storage performance. frontiersin.org
The addition of catalysts to these composite systems can further enhance their properties. Adding MnFe₂O₄ nanoparticles to an MgH₂–LiAlH₄ composite was found to lower the onset dehydrogenation temperature to as low as 55°C. frontiersin.orgacs.org This demonstrates a multi-pronged approach: combining hydrides for thermodynamic destabilization and adding catalysts for kinetic enhancement.
The following table highlights the improved hydrogen storage properties of LiAlH₄-MgH₂ composites.
| System | Onset Desorption Temp. (Stage 1) | Key Dehydrogenation Products | Synergistic Effect | Reference |
| LiAlH₄ (commercial) | ~163°C | Li₃AlH₆, Al | - | frontiersin.org |
| MgH₂ (commercial) | ~405°C | Mg | - | frontiersin.org |
| LiAlH₄–MgH₂ composite | ~107°C | Mg₁₇Al₁₂ | Mutual destabilization, formation of stable alloy | frontiersin.org |
| 4MgH₂–LiAlH₄ composite | Reduced similar to as-milled LiAlH₄ | Mg₁₇Al₁₂, Li₀.₉₂Mg₄.₀₈ | Formation of intermetallic compounds enhances performance | frontiersin.org |
| MgH₂/LiAlH₄ + SrFe₁₂O₁₉ | ~80°C | - | Catalyst reduces desorption temperature | frontiersin.org |
| MgH₂–LiAlH₄ + MnFe₂O₄ | ~55°C | - | Catalyst significantly lowers onset temperature and improves kinetics | frontiersin.orgacs.org |
Confinement Effects in Nanoporous Scaffolds
The practical application of this compound (LiAlH₄) as a hydrogen storage material is significantly hampered by its sluggish dehydrogenation kinetics and poor reversibility under moderate conditions. researchgate.net A promising strategy to overcome these limitations is the nanoconfinement of LiAlH₄ within nanoporous scaffolds. This approach involves infiltrating the hydride into the pores of a host material, which can lead to dramatic improvements in its hydrogen storage properties by altering its thermodynamic and kinetic characteristics. researchgate.netsci-hub.se
The primary method for incorporating LiAlH₄ into these scaffolds is through solution impregnation, where a solution of LiAlH₄ in a solvent like diethyl ether is introduced into the porous host. researchgate.netsci-hub.se The high surface area of the scaffold provides a large interface for the hydride, effectively creating nanosized particles of LiAlH₄ within the pores. This nanoconfinement has several beneficial effects.
One of the most significant improvements is the reduction in the hydrogen desorption temperature. For instance, when confined in porous carbon scaffolds such as AX-21 and FDU-15, the onset temperature for hydrogen release from LiAlH₄ was observed to decrease by as much as 51°C compared to the bulk material. sci-hub.se Similarly, confinement in hollow carbon nanospheres (HCNs) resulted in a sharp hydrogen release at 146°C. researchgate.net This destabilization effect is attributed to the high pressure within the nanopores and the interaction between the LiAlH₄ and the scaffold's surface, which can weaken the Al-H bonds. researchgate.net
Beyond lowering the decomposition temperature, nanoconfinement also enhances the kinetics of hydrogen release. LiAlH₄ confined in HCNs demonstrated full conversion to lithium hydride (LiH) within 1.5 hours at 146°C. researchgate.net This is a substantial improvement over the slow dehydrogenation of bulk LiAlH₄. The enhanced kinetics are a result of the reduced diffusion distances for hydrogen within the nanosized hydride particles.
Furthermore, nanoconfinement can alter the decomposition pathway of LiAlH₄. In some cases, the typical multi-step decomposition of bulk LiAlH₄ is modified, and certain intermediate phases may be bypassed. units.it For example, when confined in high surface area graphite (B72142), the rehydrogenation process showed the formation of Li₃AlH₆ with some limited regeneration back to LiAlH₄, indicating different dehydrogenation and rehydrogenation paths compared to the bulk material. units.it
The choice of the nanoporous scaffold material plays a crucial role in the extent of these improvements. The pore size, surface area, and surface chemistry of the scaffold all influence the final properties of the nanoconfined LiAlH₄. sci-hub.se For example, functionalizing the surface of carbon scaffolds with heteroatoms like nitrogen can further modify the hydrogen sorption properties. mdpi.com
Table 1: Effect of Nanoconfinement on the Dehydrogenation Properties of LiAlH₄
| Nanoporous Scaffold | Method of Confinement | Onset Desorption Temperature (°C) | Key Findings | Reference |
|---|---|---|---|---|
| Porous Carbon (AX-21) | Solution Impregnation | Reduced by 51°C | Maximum hydrogen release temperature lowered by 26°C. | sci-hub.se |
| Porous Carbon (FDU-15) | Solution Impregnation | Reduced by 51°C | Maximum hydrogen release temperature lowered by 16°C. | sci-hub.se |
| Hollow Carbon Nanospheres (HCNs) | Solution Impregnation | 146 | Full conversion to LiH within 1.5 hours; partial rehydrogenation achieved. | researchgate.net |
| High Surface Area Graphite | Not specified | ~135 | Limited rehydrogenation observed with formation of Li₃AlH₆. | units.it |
Hydrogen Storage System Engineering and Material Optimization
For this compound to be a viable component of a hydrogen storage system, significant engineering and material optimization efforts are necessary. These efforts primarily focus on improving the material's intrinsic properties and designing efficient and safe storage tanks.
Material optimization strategies for LiAlH₄ largely revolve around catalytic doping and the formation of composite materials. The addition of catalysts can significantly lower the dehydrogenation temperature and enhance the reaction kinetics. researchgate.netacs.org Various materials have been investigated as catalysts, including metal oxides, metal halides, and transition metals. sci-hub.sefrontiersin.org For example, doping LiAlH₄ with titanium-based catalysts, such as TiCl₃, has been shown to improve its cycling performance. nih.gov The direct synthesis of LiAlH₄ in the presence of TiCl₃ can yield a material with enhanced stability and reversibility. nih.gov Similarly, the addition of nano-sized TiH₂ has been reported to lower the onset of hydrogen release to as low as 80°C. sci-hub.se
Table 2: Performance of Catalyst-Doped and Composite LiAlH₄ Systems
| Material System | Catalyst/Composite | Onset Desorption Temperature (°C) | Activation Energy (kJ/mol) | Key Findings | Reference |
|---|---|---|---|---|---|
| LiAlH₄ | LaCoO₃ (10 wt.%) | 70 (1st stage), 156 (2nd stage) | 71 (1st stage), 95 (2nd stage) | Desorbed 3.37 wt.% H₂ in 80 min at 90°C. | mdpi.com |
| LiAlH₄ | Ni-Ti-NC (7 wt.%) | 59.5 (1st stage), 120.7 (2nd stage) | 64.18 (1st stage), 73.99 (2nd stage) | Released 6.11 wt.% H₂ within 25 min at 200°C. | units.it |
| 4MgH₂–LiAlH₄ | K₂ZrF₆ (10 wt.%) | 95 (1st stage), 250 (2nd stage) | 102.9 | Desorption temperature decreased by 40°C and 25°C for the two stages. | frontiersin.org |
| 4MgH₂–LiAlH₄ | Fe₂O₃ (5 wt.%) | 95 | Not specified | Improved desorption and absorption kinetics. | frontiersin.org |
| LiAlH₄/4MgH₂ | Nb₂O₅ | Decreased by 23 K | 115.12 | Improved kinetic and thermodynamic properties. | cjmr.org |
From a system engineering perspective, a key challenge is managing the heat transfer during the hydrogen absorption (exothermic) and desorption (endothermic) cycles. dlr.deasme.org The low intrinsic thermal conductivity of metal hydride powders can limit the rate of hydrogen charge and discharge. dlr.de Therefore, the design of the hydrogen storage tank is critical. Engineering solutions include the incorporation of materials with high thermal conductivity, such as aluminum foam or graphite, into the hydride bed to facilitate heat transport. dlr.de The design of internal heat exchanger tubes within the tank is another strategy to improve thermal management. dlr.deasme.org
Theoretical and Computational Chemistry Approaches to Lithium Aluminium Hydride
Ab Initio and Density Functional Theory (DFT) Calculations for Structural Elucidation
Ab initio and Density Functional Theory (DFT) calculations have been instrumental in elucidating the structural properties of lithium aluminium hydride (LiAlH₄). These computational methods allow for the theoretical investigation of crystal structures and phase transformations under various conditions.
Studies have employed DFT to investigate numerous closely related crystal structures of LiAlH₄. aip.orgresearchgate.net The most stable form, the α-phase, is characterized by the P2₁/c space group. aip.orgresearchgate.netmaterialsproject.org The second most stable form is the β-phase, which has an I4₁/a space group. aip.orgresearchgate.net These theoretical findings are in good agreement with experimental data obtained from X-ray and neutron diffraction studies. aip.org For instance, at 8 K, the deuteride (B1239839) analog, LiAlD₄, crystallizes in the monoclinic P2₁/c space group. aip.org
First-principles calculations using the full potential linearized augmented plane wave (FLAPW) method within the generalized gradient approximation (GGA) have also been used to study the stability and electronic structure of LiAlH₄. nih.govacs.org These calculations have provided theoretical values for the heat of formation that align well with experimental results. nih.govacs.org
Under pressure, LiAlH₄ undergoes phase transformations. Theoretical studies predict that the transition from the α-phase to the β-phase occurs at approximately 3.3 GPa, resulting in a significant volume collapse. aip.orgresearchgate.net Further transformations to a γ-phase at higher pressures have also been theoretically proposed. aip.org The choice of DFT methods, including the exchange-correlation functionals and optimization schemes, can influence the numerical results of these predictions. aip.org
The local atomic structure reveals that in the monoclinic P2₁/c space group, the Li⁺ ion is bonded to five H⁻ atoms, forming LiH₅ trigonal bipyramids. These share corners with five equivalent AlH₄ tetrahedra. materialsproject.org The Al³⁺ ion is bonded to four H⁻ atoms, forming the AlH₄ tetrahedra. materialsproject.org
Table 1: Optimized Cell Parameters and Calculated Properties for the Most Stable Phases of LiAlH₄
| Property | α-LiAlH₄ (P2₁/c) | β-LiAlH₄ (I4₁/a) |
| Space Group | P2₁/c | I4₁/a |
| Calculated Total Energy (eV/f.u.) | -26.97 | -26.89 |
| Optimized Cell Parameters (Å) | a = 4.84, b = 7.84, c = 7.92 | a = 4.52, b = 4.52, c = 11.14 |
| Volume (ų/f.u.) | 69.84 | 57.07 |
| Gravimetric Density (g/cm³) | 0.90 | 1.10 |
| Data sourced from first-principles DFT calculations. aip.orgresearchgate.net |
Computational Modeling of Reaction Energetics and Pathways
Computational modeling has provided significant insights into the energetics and pathways of reactions involving this compound. Theoretical studies have focused on understanding the mechanisms of hydride transfer, a key process in reductions.
The reduction of carbonyl compounds, such as formaldehyde (B43269) and cyclohexanone (B45756), by LiAlH₄ has been investigated using ab initio and DFT (Becke3LYP/6-31G**) molecular orbital calculations. acs.orgresearchgate.net These studies have identified transition state structures that are reactant-like in geometry. acs.orgresearchgate.net A comparative theoretical study of the hydride transfer mechanisms during LiAlH₄ and LiBH₄ reductions of formaldehyde revealed that the transition state for the LiAlH₄-formaldehyde complex is reactant-like, while that for LiBH₄ is product-like. nii.ac.jpresearchgate.net
The mechanism of hydride transfer has been proposed to involve several steps:
Single electron transfer to the carbonyl carbon. researchgate.netnii.ac.jp
Formation of a bridged bond (Al–H–C). researchgate.netnii.ac.jp
Hydrogen transfer driven by electron transfer. researchgate.netnii.ac.jp
Computational studies have also explored the reduction of other functional groups. For instance, the reduction of nitriles to primary amines by LiAlH₄ is a well-established synthetic method. mdpi.com The mechanism involves the formation of an imine intermediate which is then further reduced. mdpi.com
Prediction of Stereoselectivity and Regioselectivity
Theoretical calculations have been successfully employed to predict the stereoselectivity and regioselectivity of LiAlH₄ reductions. In the reduction of cyclohexanone, computational models predict that the axial approach of the hydride is strongly favored, which is consistent with experimental observations. acs.orgresearchgate.net Analysis of the transition state structures suggests that electronic effects play a more significant role than torsional effects in determining the stereoselectivity. acs.orgresearchgate.net
The role of substrate conformation and nucleophile bulkiness has also been investigated. researchgate.net For example, in the reduction of certain substituted piperidones with LiAlH₄, a twist-boat conformation of the substrate was found to be relevant to the reactivity and facial selectivity. researchgate.net Computational models can help rationalize experimentally observed stereoselectivity by revealing the subtle interplay between torsional strain and dispersion interactions. researchgate.net
The regioselectivity of LiAlH₄ reductions of conjugated enones, such as cinnamaldehyde (B126680), has also been studied computationally. ic.ac.uk These studies can differentiate between 1,2- and 1,4-addition pathways by calculating the relative energies of the transition states. ic.ac.uk
Analysis of Solvent Effects on Reaction Mechanisms
Solvent effects are crucial for accurately modeling the reactivity of LiAlH₄ in solution, as it is a highly polar species. researchgate.net Computational studies have incorporated solvent effects using models like the Polarizable Continuum Model (PCM). researchgate.net The presence of a solvent like tetrahydrofuran (B95107) (THF) can affect the structure and energy values during a reaction but may not alter the fundamental charge transfer characteristics of the hydride transfer mechanism. nii.ac.jpresearchgate.net
Studies have shown that the coordination of solvent molecules to the lithium cation can significantly impact reaction barrier heights. latech.edu For instance, in the reactions of aminoborohydrides, the nature of the coordinated solvent (e.g., THF vs. dioxane) was found to influence the relative rates of reduction and amination. latech.edu In the case of LiAlH₄ reductions, the presence of a solvent can influence the aggregation state of the reagent, with dimers being more prevalent in vacuum and a significant fraction of monomers potentially existing in solution. researchgate.net Specific solvent roles have also been identified in the reduction of alkynols, which is consistent with the observed strong solvent-dependence of product ratios in experiments. rsc.org
Molecular Dynamics Simulations for Understanding Dehydrogenation Processes
Molecular dynamics (MD) simulations, particularly those using reactive force fields (ReaxFF), have been employed to investigate the dehydrogenation processes of complex hydrides like LiAlH₄ at an atomic level. ucl.ac.uk These simulations can model the dynamic processes of bond breaking and formation during thermal decomposition.
MD simulations have shown that the thermal decomposition of alanates is temperature-dependent, with higher temperatures leading to faster reaction rates. ucl.ac.uk For as-received LiAlH₄, the thermal decomposition mechanism is dependent on the temperature-time history. researchgate.net Mechanical milling can also induce decomposition due to locally high temperatures and pressures. researchgate.net
These computational approaches have also been used to study the effect of additives on the dehydrogenation of LiAlH₄. For example, the addition of metal halides can enhance the decomposition of both LiAlH₄ and its intermediate, Li₃AlH₆. Furthermore, MD simulations have been used to explore the initial stages of dehydrogenation in related systems, which can provide insights into the mechanisms governing hydrogen release from LiAlH₄. acs.org
Recent work has combined computational modeling with experimental techniques to demonstrate that nanoconfinement of LiAlH₄ can thermodynamically stabilize it, making the hydrogen uptake and release reversible. au.dk Ab-initio molecular dynamics simulations revealed that nitrogen-functionalized carbon hosts can act as solvation sites for lithium ions, stabilizing the fully hydrogenated LiAlH₄ phase. au.dk
Investigation of Chemical Bonding and Electronic Structure
The chemical bonding and electronic structure of LiAlH₄ have been extensively studied using first-principles calculations. These studies provide a fundamental understanding of the interactions between the constituent atoms and how these relate to the material's properties.
First-principles studies based on DFT have been used to calculate the electronic structure of LiAlH₄. nih.govacs.org These calculations show that LiAlH₄ is a large gap insulator. aps.org The electronic structure is primarily determined by the [AlH₄]⁻ complexes and their interactions. aps.org
Charge Density Analysis and Hydride Characterization
Charge density analysis provides a detailed picture of the electron distribution within the LiAlH₄ crystal, which is crucial for characterizing the nature of the hydride. The electronic structure calculations reveal that the hydrogen atoms are not equivalently bonded to the aluminum atom within the [AlH₄]⁻ ligand. nih.govacs.orgresearchgate.net This non-equivalence is a key factor contributing to the complex dehydrogenation characteristics of LiAlH₄. nih.govacs.orgresearchgate.net
The analysis of charge transfer and bonding, often using Bader's atoms in molecules (AIM) theory, helps to quantify the ionic and covalent contributions to the bonds. researchgate.net In the LiAlH₄ crystal, the Li⁺ ion is coordinated to the hydrogen atoms of the [AlH₄]⁻ tetrahedral complexes. aip.org The Al-H bonds within the tetrahedron have a significant covalent character, while the interaction between the Li⁺ and the [AlH₄]⁻ anion is predominantly ionic.
Intermolecular Interactions and Crystal Structure Predictions
The arrangement of atoms within a crystal and the interactions between molecules are pivotal in determining the properties of a material. For this compound (LiAlH₄), a compound of significant interest for hydrogen storage, understanding these aspects is crucial for optimizing its performance. Computational methods, particularly those based on density functional theory (T), have become indispensable tools for predicting crystal structures and elucidating the nature of intermolecular forces. mdpi.com
This compound crystallizes in a monoclinic P2₁/c space group. materialsproject.org In this structure, the lithium ion (Li⁺) is coordinated to five hydride (H⁻) ions, forming LiH₅ trigonal bipyramids. These bipyramids share corners with five equivalent AlH₄ tetrahedra and an edge with another LiH₅ trigonal bipyramid. materialsproject.org The aluminum atom (Al³⁺) is tetrahedrally bonded to four hydride ions. materialsproject.org
Theoretical calculations have been instrumental in understanding the stability of different crystalline forms, or polymorphs, of LiAlH₄ and related alanates. For instance, DFT calculations have been used to compare the energies of different polymorphs of CsAlH₄, revealing a high sensitivity of the quadrupole coupling constant to the H-Al-H bond angles. researchgate.net This highlights the importance of accurate structural determination, as even minor distortions in the AlH₄ tetrahedra can significantly impact the calculated properties. researchgate.net The prediction of stable crystal structures is a critical step in the discovery of new hydrogen storage materials, as the crystal structure dictates key properties like hydrogen binding energies and diffusion pathways. mdpi.com
Table 1: Crystallographic Data for this compound
| Property | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Li-H Bond Distances | 1.87-2.01 Å |
| Al-H Bond Distances | 1.62-1.64 Å |
| Li⁺ Coordination | Trigonal Bipyramidal (LiH₅) |
| Al³⁺ Coordination | Tetrahedral (AlH₄) |
| Data sourced from the Materials Project. materialsproject.org |
The interactions within and between LiAlH₄ units are complex, involving a combination of ionic and covalent bonding. The Al-H bond is predominantly covalent, forming a stable tetrahedral [AlH₄]⁻ anion. The interaction between the Li⁺ cation and the [AlH₄]⁻ anion is primarily ionic.
Computational studies have explored these interactions in detail. For instance, ab initio and density functional theory (T) calculations have been used to investigate the reaction pathways of LiAlH₄ with various organic molecules. researchgate.netacs.org These studies reveal that the initial step often involves the formation of a complex where the lithium ion coordinates with an electron-rich center on the other molecule. researchgate.net This initial interaction plays a crucial role in the subsequent hydride transfer process.
In ethereal solutions, LiAlH₄ exists predominantly as contact ion pairs. acs.orgresearchgate.net Theoretical models and experimental infrared spectroscopy have shown that three tetrahydrofuran (THF) molecules coordinate to the lithium ion in these solutions. researchgate.net The free-energy profile for the dissociation of the Li⁺ and [AlH₄]⁻ ions in solution shows only one minimum, corresponding to this contact ion pair, indicating that the species are closely associated. acs.org
Computational Design and Screening of Novel LiAlH₄-Derived Materials
The quest for improved hydrogen storage materials has driven the computational design and high-throughput screening of novel materials derived from this compound. These computational approaches allow researchers to explore a vast chemical space and identify promising candidates for experimental synthesis and testing. mdpi.comimdea.orgdtu.dk
One of the primary strategies for designing new LiAlH₄-derived materials is to modify its thermodynamic and kinetic properties. LiAlH₄ itself has a high hydrogen content but suffers from high dehydrogenation temperatures and poor reversibility. frontiersin.org Computational studies have focused on several approaches to address these limitations:
Catalysis: The addition of catalysts can significantly improve the kinetics of hydrogen absorption and desorption. Computational methods can be used to screen potential catalysts and understand their mechanism of action at the atomic level. For example, density functional theory calculations have been used to investigate the effect of titanium-based catalysts on the hydrogenation of aluminum and lithium hydride. researchgate.net
Nanoconfinement: Confining LiAlH₄ within nanoporous materials can alter its thermodynamic and kinetic properties due to surface effects and quantum confinement. Computational simulations can model the behavior of LiAlH₄ within these nanostructures and predict the impact on hydrogen storage performance. researchgate.net
High-throughput computational screening has emerged as a powerful tool for accelerating the discovery of new materials. imdea.org This approach involves systematically evaluating a large number of candidate materials using automated computational workflows. For hydrogen storage applications, these workflows typically involve:
Structure Prediction: Generating plausible crystal structures for a given chemical composition. mdpi.comuspex-team.org
Property Calculation: Calculating key properties such as hydrogen storage capacity, thermodynamic stability, and electronic structure using methods like density functional theory. mdpi.com
Screening and Ranking: Filtering and ranking the candidates based on desired performance metrics.
This methodology has been applied to various classes of materials, including complex hydrides. For instance, computational screening has been used to explore the potential of various metal borohydrides and alanates for hydrogen storage. dtu.dk
Computational chemistry also enables the rational design of novel LiAlH₄ derivatives with tailored properties. By systematically substituting atoms or functional groups, researchers can explore the effects on the material's stability and hydrogen storage characteristics. For example, theoretical studies have investigated the electronic structure and properties of aluminum hydrides that are analogous to boron hydrides, providing insights into the fundamental chemistry of these compounds. hbni.ac.in Furthermore, computational methods have been used to design novel synthesis routes, such as the reduction of nitrile derivatives to form N-monoalkylammonio-substituted closo-dodecaborates using LiAlH₄. mdpi.com
Table 2: Computationally Investigated LiAlH₄-Derived Systems for Hydrogen Storage
| System | Computational Approach | Key Findings | Reference(s) |
| MgH₂-LiAlH₄ Composites | Density Functional Theory | Formation of Mg₁₇Al₁₂ alloy lowers dehydrogenation temperature. | frontiersin.org |
| Ti-catalyzed LiAlH₄ | Density Functional Theory | TiCl₃ is an effective catalyst for hydrogenation. | researchgate.net |
| LiAlH₄ in Nanopores | Density Functional Theory | Nanoconfinement can alter the decomposition pathway. | researchgate.net |
| Substituted Alanates | Ab initio methods | Provides insights into electronic structure and stability. | hbni.ac.in |
| This table summarizes findings from various computational studies on modified LiAlH₄ systems. |
The synergy between computational prediction and experimental validation is crucial for the successful development of new hydrogen storage materials. mdpi.com Computational insights can guide experimental efforts, while experimental results provide essential feedback for refining theoretical models. This iterative process of design, prediction, synthesis, and characterization holds the key to unlocking the full potential of this compound and its derivatives for a future hydrogen economy.
Advanced Spectroscopic and Analytical Techniques for Lialh₄ Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier, non-invasive method for examining the atomic-level environment within lithium aluminum hydride. It offers profound insights into the compound's structure, purity, and the byproducts of its decomposition.
Solid-state NMR (ssNMR) is instrumental in analyzing the bulk properties of LiAlH₄. By probing key nuclei such as ⁷Li, ²⁷Al, and ¹H, researchers can gain a detailed understanding of the local atomic arrangements. Each nucleus provides a distinct perspective on the material's structure. For example, ⁷Li and ²⁷Al ssNMR can differentiate between various crystalline and amorphous phases of LiAlH₄ and its decomposition products, including Li₃AlH₆ and LiH. researchgate.net The chemical shifts and quadrupolar coupling constants derived from these spectra are sensitive to the coordination and symmetry of the lithium and aluminum atoms.
A significant application of ssNMR is in studying the thermal decomposition of LiAlH₄. By tracking spectral changes with temperature, the formation of intermediate species and final products can be identified. researchgate.net The emergence of new signals, for instance, can signify the formation of Li₃AlH₆, metallic aluminum, and LiH. researchgate.net To enhance spectral resolution, Magic Angle Spinning (MAS) is frequently employed, which averages out anisotropic interactions, allowing for more accurate identification of the various species present. researchgate.net
In the solution phase, NMR is a powerful tool for real-time monitoring of reactions involving LiAlH₄ and for determining the concentration (titer) of LiAlH₄ solutions, which are commonly prepared in solvents like tetrahydrofuran (B95107) (THF) or diethyl ether.
¹H, ⁷Li, and ²⁷Al NMR can be utilized to track the progress of a reduction reaction. For instance, during the reduction of a ketone, the disappearance of the carbonyl signal in the ¹³C NMR spectrum and the concurrent appearance of a new signal for the alcohol product can be observed over time. This enables the determination of reaction kinetics and the optimization of reaction conditions.
Accurately determining the active hydride concentration in a LiAlH₄ solution is vital for stoichiometric control. Solution-state NMR offers a rapid and precise alternative to traditional wet chemical methods. An internal standard of known concentration is often used, and by integrating the signals of the standard and the hydride species, the active LiAlH₄ concentration can be calculated.
X-ray Diffraction (XRD) and Electron Microscopy (EM) for Microstructural Analysis
The microstructural characteristics of LiAlH₄, including its crystal structure and morphology, are primarily investigated using X-ray diffraction and electron microscopy.
X-ray diffraction (XRD) is a fundamental technique for identifying the crystalline phases and characterizing the structure of materials like LiAlH₄. ebatco.com The resulting diffraction pattern is a unique fingerprint for a given crystalline phase. By comparing this pattern to established databases, the crystalline phases within a sample can be identified. ebatco.com
For LiAlH₄, XRD is crucial for confirming the synthesis of the desired phase (typically the α-phase) and for detecting impurities or decomposition products such as LiH, Al, and Li₃AlH₆. researchgate.net The positions of the diffraction peaks relate to the crystal lattice parameters, while their relative intensities offer information about the atomic arrangement. ebatco.com
Moreover, the width of the diffraction peaks can be used to estimate the average crystallite size via the Scherrer equation. ebatco.com This is particularly relevant for applications like hydrogen storage, where nanocrystalline LiAlH₄ may exhibit enhanced hydrogen release and uptake kinetics.
In-situ electron microscopy (EM), including transmission electron microscopy (TEM) and scanning electron microscopy (SEM), enables the direct, real-time observation of morphological and structural transformations in LiAlH₄ during decomposition. researchgate.netmdpi.com This provides high-resolution insights into the decomposition mechanisms.
By heating a LiAlH₄ sample within the electron microscope, researchers can visualize processes like the nucleation and growth of decomposition products. researchgate.net For example, in-situ TEM studies have revealed the formation of metallic aluminum nanoparticles and LiH during the thermal decomposition of LiAlH₄. researchgate.net The evolution of hydrogen gas can also be inferred from changes in the sample's morphology. These in-situ experiments offer a dynamic view that complements the bulk-averaged data from techniques like XRD and ssNMR, leading to a more comprehensive understanding of the decomposition pathways. researchgate.net
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules and crystal lattices, providing a "vibrational fingerprint" that is highly specific to the chemical bonds and crystal structure of a material. utep.edumdpi.comresearchgate.net
In LiAlH₄, the most prominent vibrational modes are associated with the tetrahedral [AlH₄]⁻ anion, specifically the Al-H stretching and bending modes. utep.edu The IR and Raman spectra of LiAlH₄ display characteristic peaks corresponding to these vibrations, which can be used for identification and purity assessment. acs.org
Thermal Analysis (Differential Scanning Calorimetry, Thermogravimetric Analysis)
Thermal analysis techniques are fundamental in studying the decomposition of LiAlH₄. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, while Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions. Together, they provide a comprehensive picture of the decomposition process, which for LiAlH₄ is a multi-step reaction.
The thermal decomposition of bulk LiAlH₄ typically proceeds through the following stages:
TGA and DSC analyses quantify the mass loss and heat changes at each stage. For instance, the first major decomposition step (Step 1b) corresponds to a theoretical hydrogen release of 5.3% by mass, while the second step releases an additional 2.6%. mdpi.com The combination of TGA/DSC with mass spectrometry (MS) allows for the identification of the evolved gases, confirming that hydrogen is the primary species released during the main decomposition phases. mdpi.com
Research has shown that factors such as particle size and the presence of catalysts can significantly alter the decomposition profile. Nanosized LiAlH₄, for example, may exhibit different decomposition kinetics compared to the bulk material. mdpi.com Catalysts, such as titanium compounds, can lower the decomposition temperatures and even alter the reaction pathway, as observed in DSC and TGA experiments. mdpi.comresearchgate.net For example, adding TiC nanopowder can significantly lower the dehydrogenation temperature. researchgate.net Similarly, CoFe₂O₄ nanoparticles have been shown to lower the onset desorption temperature of LiAlH₄ by 90 °C. rsc.org
Below is a table summarizing the key thermal events in the decomposition of bulk LiAlH₄ as characterized by TGA and DSC.
| Thermal Event | Temperature Range (°C) | Technique | Observation | Mass Loss (wt. % H₂) |
|---|---|---|---|---|
| Melting | 150–170 | DSC | Endothermic Peak | - |
| Decomposition to Li₃AlH₆ | 150–200 | DSC/TGA | Exothermic Peak, Mass Loss | ~5.3 |
| Decomposition of Li₃AlH₆ | 200–270 | DSC/TGA | Endothermic Peak, Mass Loss | ~2.6 |
| Decomposition of LiH | > 400 | DSC/TGA | Endothermic Peak, Mass Loss | ~2.6 |
This is an interactive table. The data is based on typical values found in the literature; actual values can vary with experimental conditions such as heating rate. mdpi.comwikipedia.org
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Characterization
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive technique used to determine the elemental composition and chemical states of the top 5-10 nanometers of a material's surface. wikipedia.orgnumberanalytics.com This makes it an invaluable tool for characterizing the surface chemistry of LiAlH₄, which is critical for understanding its reactivity, degradation, and interaction with catalysts or atmospheric components.
In a typical XPS analysis of LiAlH₄, the sample is irradiated with X-rays, causing the emission of core-level electrons. wikipedia.org The kinetic energy of these photoelectrons is measured, and from this, the binding energy can be calculated. The binding energy is characteristic of the element and its chemical (oxidation) state. wikipedia.orgnumberanalytics.com
For LiAlH₄, XPS can be used to:
XPS requires ultra-high vacuum conditions, and care must be taken during sample handling to prevent surface contamination before analysis. wikipedia.orgqueensu.ca Depth profiling, which involves sputtering the surface with an ion beam, can be combined with XPS to analyze the composition beneath the immediate surface layer, although the sputtering process itself can sometimes induce chemical changes. wikipedia.orgmdpi.com
Mass Spectrometry (MS) and Other Elemental Analysis Techniques
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is widely used in the characterization of LiAlH₄, primarily to identify the gaseous species evolved during its thermal decomposition. When coupled with TGA or DSC (TGA-MS or DSC-MS), it provides real-time information about the nature of the decomposition products. mdpi.comresearchgate.net
During the thermal analysis of LiAlH₄, the primary gas evolved is hydrogen (H₂). mdpi.com MS can confirm this by detecting the characteristic m/z = 2 signal. This is critical for distinguishing hydrogen release from the desorption of other potential species, such as solvent residues from synthesis or other gaseous byproducts. For example, when surfactants are used in the synthesis of nanosized LiAlH₄, their decomposition can be tracked by detecting characteristic hydrocarbon fragments with MS. mdpi.com In studies of composite systems, such as LiAlH₄-LiNH₂, MS can detect the release of both H₂ and ammonia (B1221849) (NH₃), providing insight into complex reaction pathways. nih.govrsc.org
Beyond evolved gas analysis, MS has other applications:
Advanced Spectroscopic Methods for Mechanistic Elucidation (e.g., Photoelectron Velocity-Map Imaging)
Understanding the detailed reaction dynamics and electronic structure changes during LiAlH₄ decomposition requires advanced spectroscopic techniques that can probe transient species and electronic states with high resolution. Photoelectron Velocity-Map Imaging (VMI) is one such powerful technique.
Photoelectron Velocity-Map Imaging (VMI) is a sophisticated form of photoelectron spectroscopy that measures the kinetic energy and angular distribution of electrons ejected from a molecule or cluster after ionization by a laser. rsc.orgwisc.edu This provides a "snapshot" of the electronic structure of the orbital from which the electron was removed. By analyzing the photoelectron spectra at different stages of a reaction, one can gain deep insight into the changes in electronic structure and bonding.
While direct VMI studies focused solely on LiAlH₄ are not widely reported in the reviewed literature, the technique has been successfully applied to related systems, demonstrating its potential for mechanistic elucidation:
For LiAlH₄, VMI could be used to study gas-phase [AlH₄]⁻ anions or clusters of Li⁺[AlH₄]⁻ to understand their intrinsic electronic stability and the energetics of hydrogen loss. By studying these isolated systems, it is possible to unravel the fundamental steps of decomposition, free from the complexities of the solid-state environment.
Chemistry of Lithium Aluminium Hydride Derivatives and Analogues
Alkoxy and Alkyl-Substituted Aluminium Hydrides
Modifying lithium aluminium hydride by replacing one or more hydride ions with alkoxy or alkyl groups creates new reagents with attenuated reactivity and enhanced selectivity. davuniversity.orgdu.ac.in This modification is a key strategy for achieving specific chemical transformations that are not possible with the parent hydride. ic.ac.uk
Lithium Tri-t-butoxyaluminum Hydride (LiAl(O-t-Bu)₃H): This reagent is prepared by the controlled reaction of one equivalent of this compound with three equivalents of tert-butanol. davuniversity.orgresearchgate.net The bulky tert-butoxy (B1229062) groups sterically hinder the remaining hydride, making LiAlH(O-t-Bu)₃ a much milder and more selective reducing agent than LiAlH₄. davuniversity.orgchemicalbook.commasterorganicchemistry.com Unlike LiAlH₄, which reacts violently with water, LiAlH(O-t-Bu)₃ is more stable. chemicalbook.com It is a white powder, soluble in solvents like tetrahydrofuran (B95107) (THF) and diglyme (B29089). chemicalbook.com While significantly less reactive than LiAlH₄, it is considered a stronger reducing agent than sodium borohydride (B1222165). masterorganicchemistry.com Its reduced reactivity means it will not typically reduce esters, lactones, epoxides, or nitriles under conditions where it readily reduces more reactive functional groups like acid chlorides, aldehydes, and ketones. chemicalbook.commasterorganicchemistry.com
Diisobutylaluminium Hydride (DIBAH or DIBAL-H): Diisobutylaluminium hydride, with the formula (i-Bu₂AlH)₂, is a neutral organoaluminium compound, distinguishing it from the anionic aluminates. wikipedia.org It is a strong, sterically hindered reducing agent. masterorganicchemistry.com A key structural difference from LiAlH₄ is that DIBAH has only a single hydride to donate per aluminum atom, which allows for greater stoichiometric control in reactions. masterorganicchemistry.com DIBAH is an electrophilic reducing agent, reacting more readily with electron-rich compounds, in contrast to the nucleophilic nature of LiAlH₄. wikipedia.org Like most organoaluminium compounds, it reacts violently with air and water. wikipedia.org
The primary advantage of modified hydride reagents lies in their enhanced selectivity, allowing for the reduction of one functional group in the presence of another.
LiAl(O-t-Bu)₃H is particularly renowned for its ability to reduce acid chlorides to aldehydes, a transformation that is difficult with the more powerful LiAlH₄, which typically continues the reduction to the primary alcohol. researchgate.netmasterorganicchemistry.com The reaction is generally carried out at low temperatures, and the use of a single equivalent of the reagent prevents further reduction of the initially formed aldehyde. masterorganicchemistry.com It is also effective for the selective reduction of ketones in the presence of less reactive functional groups. chemicalbook.com
DIBAH is widely used for the partial reduction of esters and nitriles to aldehydes. wikipedia.orgmasterorganicchemistry.com This reaction is typically performed at low temperatures (e.g., -78 °C) to prevent the over-reduction of the aldehyde product. libretexts.org At these low temperatures, DIBAH adds one hydride equivalent to the ester, forming a stable tetrahedral intermediate which does not collapse until aqueous workup. davuniversity.org DIBAH can also reduce α,β-unsaturated esters to the corresponding allylic alcohols. wikipedia.org This selectivity contrasts sharply with LiAlH₄, which reduces esters to primary alcohols and nitriles to primary amines. numberanalytics.comwikipedia.org
| Reagent | Functional Group | Product | Conditions | Reference |
|---|---|---|---|---|
| LiAl(O-t-Bu)₃H | Acid Chloride (R-COCl) | Aldehyde (R-CHO) | Low Temperature, 1 equivalent | researchgate.netmasterorganicchemistry.com |
| LiAlH₄ | Acid Chloride (R-COCl) | Primary Alcohol (R-CH₂OH) | Standard Conditions | ic.ac.uk |
| DIBAH | Ester (R-COOR') | Aldehyde (R-CHO) | -78 °C, 1 equivalent | wikipedia.orgmasterorganicchemistry.comlibretexts.org |
| LiAlH₄ | Ester (R-COOR') | Primary Alcohol (R-CH₂OH) | Standard Conditions | uop.edu.pkmasterorganicchemistry.com |
| DIBAH | Nitrile (R-C≡N) | Aldehyde (R-CHO) after hydrolysis | Low Temperature | davuniversity.orgwikipedia.org |
| LiAlH₄ | Nitrile (R-C≡N) | Primary Amine (R-CH₂NH₂) | Standard Conditions | davuniversity.orguop.edu.pk |
Adduct Formation and Solvate Structures of LiAlH₄
The reactivity and solubility of this compound are significantly influenced by the solvent in which it is used, typically an ether such as diethyl ether or tetrahydrofuran (THF). numberanalytics.comdu.ac.in LiAlH₄ forms stable adducts with these solvent molecules. In THF, spectroscopic and computational studies have shown that LiAlH₄ exists predominantly as contact ion pairs where the lithium cation is coordinated by three or four THF molecules. rsc.orgtechnologypublisher.com
The formation of these solvate structures, such as the LiAlH₄·4THF adduct, is crucial for the reagent's utility. bnl.gov The solvation stabilizes the reactive hydride and facilitates its dissolution. bnl.gov The energy of formation for these adducts is significant; the free energy difference between crystalline LiAlH₄ and the THF-solvated phase is approximately 35 kJ/mol. bnl.gov This stabilization has been exploited in methods to regenerate LiAlH₄ from its decomposition products (LiH and Al) by direct hydrogenation in THF at near-ambient pressures and temperatures, a process that would otherwise require extreme conditions. technologypublisher.combnl.gov
Comparison of Reactivity and Selectivity with Other Complex Metal Hydrides
This compound is often compared with other common hydride reagents, primarily sodium borohydride (NaBH₄) and DIBAH.
LiAlH₄ vs. NaBH₄: LiAlH₄ is a significantly more powerful reducing agent than NaBH₄. uop.edu.pklibretexts.org This difference in reactivity stems from the greater polarity of the Al-H bond compared to the B-H bond, making the hydride in LiAlH₄ more nucleophilic. libretexts.org Consequently, LiAlH₄ can reduce a wide array of functional groups, including carboxylic acids, esters, amides, and nitriles, which are generally unreactive towards NaBH₄. uop.edu.pkpharmaguideline.comlibretexts.org NaBH₄ is a milder agent, typically used for the selective reduction of aldehydes and ketones. uop.edu.pkpharmaguideline.com Its lower reactivity also allows it to be used in protic solvents like water or alcohols, whereas LiAlH₄ reacts violently with such solvents and requires anhydrous conditions. uop.edu.pklibretexts.org This makes NaBH₄ a more convenient and safer choice when only the reduction of an aldehyde or ketone is required. uop.edu.pk
LiAlH₄ vs. DIBAH: While both are powerful reducing agents based on aluminum, their reactivity profiles differ. numberanalytics.comwikipedia.org LiAlH₄ is a nucleophilic reagent that will reduce most polar functional groups, often completely to the alcohol or amine level. uop.edu.pkwikipedia.org DIBAH, being a bulkier and electrophilic reagent, offers more controlled, partial reductions. wikipedia.orgmasterorganicchemistry.com As detailed in section 8.1.2, DIBAH's most significant application is the partial reduction of esters and nitriles to aldehydes, a level of selectivity not achievable with LiAlH₄. wikipedia.orgmasterorganicchemistry.com
| Functional Group | LiAlH₄ | NaBH₄ | DIBAH | Reference |
|---|---|---|---|---|
| Aldehyde | Primary Alcohol | Primary Alcohol | Primary Alcohol | uop.edu.pkmasterorganicchemistry.comlibretexts.org |
| Ketone | Secondary Alcohol | Secondary Alcohol | Secondary Alcohol | uop.edu.pkmasterorganicchemistry.comlibretexts.org |
| Carboxylic Acid | Primary Alcohol | No Reaction | Aldehyde or Alcohol | uop.edu.pkwikipedia.orglibretexts.org |
| Ester | Primary Alcohol | No/Slow Reaction | Aldehyde or Primary Alcohol | pharmaguideline.comwikipedia.orglibretexts.org |
| Amide | Amine | No Reaction | Amine or Aldehyde | pharmaguideline.commasterorganicchemistry.commasterorganicchemistry.com |
| Nitrile | Primary Amine | No Reaction | Aldehyde (after hydrolysis) | uop.edu.pkmasterorganicchemistry.comwikipedia.org |
| Acid Chloride | Primary Alcohol | Primary Alcohol | Aldehyde | masterorganicchemistry.commasterorganicchemistry.com |
Development of Supported and Immobilized LiAlH₄ Systems
To improve the handling, stability, and recyclability of hydride reagents, research has explored the development of supported and immobilized systems. By anchoring the active species to a solid support, one can potentially simplify product purification (by simple filtration) and modify the reagent's reactivity and selectivity.
Examples of this approach include:
Polymer-Supported Catalysts: In some multi-step syntheses, catalysts used in conjunction with reducing agents have been immobilized. For instance, a Yb³⁺ catalyst associated with a sulfonate polystyrene resin has been used to facilitate reactions where the subsequent reduction step might involve a hydride reagent. chim.it
Inorganic Oxide Supports: Catalytic systems for hydrogenation, which can be seen as an alternative to stoichiometric hydride reduction, often use inorganic supports. For example, platinum supported on ceria-zirconia (CeO₂-ZrO₂) has been shown to be highly effective for the hydrogenation of oximes to amines and hydroxylamines under ambient conditions. mdpi.com The support itself can play an active role in the reaction by providing sites for substrate adsorption and activation. mdpi.com
Mesoporous Silica Supports: In the context of ethylene (B1197577) oligomerization, LiAlH₄ has been used as a co-catalyst with a Ni catalyst supported on Al-SBA-15, a type of mesoporous silica. researchgate.net This demonstrates the integration of LiAlH₄ into heterogeneous catalytic systems to achieve specific chemical transformations. researchgate.net
These supported systems represent a move towards more sustainable and industrially viable chemical processes by combining the reactive power of hydrides with the practical advantages of heterogeneous catalysis.
Safety Protocols and Risk Assessment in Lithium Aluminium Hydride Research Environments
Reactivity Profile with Protic Solvents and Oxidizing Agents
Lithium aluminium hydride reacts violently with protic solvents, which are compounds that can donate a proton (H⁺). This category includes water, alcohols, and carboxylic acids. gauthmath.comcommonorganicchemistry.comchemistrysteps.com The reaction is highly exothermic and liberates flammable hydrogen gas (H₂), which can ignite spontaneously. commonorganicchemistry.comwikipedia.org The idealized reaction with water is as follows:
LiAlH₄ + 4H₂O → LiOH + Al(OH)₃ + 4H₂ wikipedia.org
This violent reactivity necessitates that all reactions involving LiAlH₄ be conducted under strictly anhydrous (water-free) conditions. gauthmath.comchemistrysteps.com
Furthermore, LiAlH₄ is a powerful reducing agent and reacts vigorously, and often explosively, with oxidizing agents. princeton.educhemicalbook.com Oxidizing agents are substances that can accept electrons, and their interaction with the strong electron-donating capacity of LiAlH₄ can lead to a rapid and uncontrolled release of energy. Therefore, contact between this compound and oxidizing agents must be strictly avoided. princeton.educhemicalbook.com
Hazards Associated with Friction, Impurities, and Thermal Decomposition
Several physical and chemical factors can contribute to the hazardous nature of this compound.
Friction and Grinding: Powdered LiAlH₄ is particularly sensitive to friction and can ignite, especially in the presence of moisture or air. princeton.educhemicalbook.comnoaa.gov Grinding the solid material is a known cause of accidents and should be avoided. acs.org Using metallic spatulas for transfer has also been linked to fires, making plastic or ceramic spatulas a safer alternative. acs.org
Impurities: The purity of LiAlH₄ can affect its stability. Commercial grades often appear gray due to the presence of small amounts of elemental aluminum, which are generally considered innocuous. wikipedia.org However, the presence of catalytic impurities, such as traces of transition metals (e.g., iron, titanium, vanadium), can accelerate the decomposition of LiAlH₄, even at room temperature. wikipedia.org
Thermal Decomposition: this compound is metastable at room temperature and will slowly decompose over time to form lithium hexahydridoaluminate (Li₃AlH₆) and lithium hydride (LiH). wikipedia.org This decomposition is accelerated by heat. wikipedia.org At temperatures above 125°C (257°F), the decomposition becomes more rapid, releasing hydrogen gas. chemicalbook.comnoaa.govnih.gov The heat generated from this exothermic decomposition can be sufficient to ignite the liberated hydrogen, leading to a fire or explosion. noaa.gov The decomposition proceeds in stages:
3LiAlH₄ → Li₃AlH₆ + 2Al + 3H₂ (around 150–200°C) wikipedia.org
Li₃AlH₆ → 3LiH + Al + ³/₂H₂ (around 200°C) wikipedia.org
LiH + Al → LiAl + ¹/₂H₂ (above 400°C) wikipedia.org
Engineering Controls and Laboratory Safety Best Practices
To mitigate the risks associated with handling this compound, a combination of engineering controls and strict laboratory practices is essential.
Inert Atmosphere Handling Techniques (Glove Boxes, Fume Hoods)
Due to its reactivity with air and moisture, LiAlH₄ should always be handled under an inert atmosphere, such as nitrogen or argon. princeton.edu This is typically achieved using a glove box or a well-ventilated fume hood. princeton.eduacs.org
Glove Boxes: For frequent handling and weighing of LiAlH₄, a dedicated glove box provides the safest environment by maintaining a continuously inert atmosphere. acs.org
Fume Hoods: When a glove box is not available, reactions can be set up in a fume hood. The apparatus must be thoroughly dried, typically with a heat gun under vacuum, and then purged with an inert gas. acs.org The inert atmosphere must be maintained throughout the addition of the reagent and the course of the reaction. acs.org
Safe Quenching Procedures for Reaction Workup
The process of "quenching," or neutralizing the excess LiAlH₄ after a reaction is complete, is a critical and potentially hazardous step. acs.org Most accidents involving LiAlH₄ occur during this phase. acs.org The key to safe quenching is the slow and controlled addition of a quenching agent to the cooled reaction mixture.
Several methods are commonly employed for quenching LiAlH₄ reactions. The choice of method can depend on the scale of the reaction and the properties of the product.
| Quenching Method | Procedure | Notes |
| Fieser Method | 1. Cool the reaction mixture to 0°C. 2. Slowly add x mL of water for every x grams of LiAlH₄ used. 3. Slowly add x mL of 15% aqueous sodium hydroxide. 4. Slowly add 3x mL of water. 5. Stir until a granular precipitate forms, which can then be filtered off. oregonstate.eduresearchgate.net | This is a widely used and reliable method. Vigorous stirring is crucial. |
| Ethyl Acetate (B1210297) Quench | 1. Cool the reaction mixture to 0°C. 2. Slowly add ethyl acetate to react with the excess LiAlH₄. 3. Follow with a standard aqueous workup. chemicalbook.comacs.org | Ethyl acetate reacts less violently than water. This method is often used as a pre-quench before the addition of water. |
| Rochelle's Salt Method | Slowly add a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) to the reaction mixture. libretexts.org | This method can be effective in breaking up emulsions that sometimes form during other quenching procedures. researchgate.net |
| Sodium Sulfate (B86663) Decahydrate (B1171855) | Add solid sodium sulfate decahydrate portion-wise to the reaction mixture. | This method avoids the addition of large amounts of water directly. |
Important Considerations for Quenching:
Cooling: The reaction mixture must be cooled in an ice bath before and during quenching. acs.org
Slow Addition: The quenching agent must be added slowly and dropwise, with vigorous stirring. oregonstate.edu
Adequate Headspace: The reaction flask should be large enough to accommodate potential foaming. acs.org
Emergency Preparedness and Spill Response Protocols
In the event of a spill or fire, a rapid and appropriate response is crucial.
Spill Response:
Small Spills: Small spills of LiAlH₄ powder should be immediately covered with a dry, inert material such as dry sand, sodium carbonate (soda ash), or calcium oxide. acs.orgnj.gov Do not use water or combustible materials like paper towels. princeton.edu
Large Spills: For large spills, evacuate the area and contact trained emergency personnel. acs.org
Tools: Use non-sparking tools to collect the spilled material and place it in a clearly labeled container for disposal. princeton.edu
Fire Response:
Fire Extinguishers: Only Class D fire extinguishers, specifically designed for combustible metal fires, should be used. princeton.edu Common ABC or carbon dioxide extinguishers will react with LiAlH₄ and intensify the fire. princeton.educhemicalbook.com
Smothering Agents: Dry sand or dry chemical powders like Met-L-X or Lith-X can also be used to smother the fire. princeton.edu
Evacuation: In case of a significant fire, evacuate the area and activate the fire alarm. stanford.edu
Waste Management and Environmental Impact Mitigation
Proper disposal of LiAlH₄ waste is essential to prevent harm to the environment and ensure safety.
Waste Neutralization: Unused LiAlH₄ and reaction residues must be neutralized before disposal. This can be done by following a careful quenching procedure in a designated waste container. A common method involves creating a slurry of the waste in an inert solvent like diethyl ether or hexane, cooling it in an ice bath, and then slowly adding ethyl acetate, followed by a saturated aqueous solution of ammonium (B1175870) chloride. chemicalbook.com
Waste Disposal:
The neutralized waste, along with any contaminated materials (e.g., filter paper, gloves), should be collected in a properly labeled, sealed container. princeton.educhemicalbook.com
Dispose of the hazardous waste through an accredited waste disposal service, following all institutional and regulatory guidelines. princeton.eduoregonstate.edu
Empty containers that held LiAlH₄ must be rinsed three times with a compatible inert solvent. The rinsate must also be treated as hazardous waste. oregonstate.edu
The environmental impact of this compound is primarily associated with its reactivity and the byproducts of its use and disposal. The extraction of lithium itself can have environmental consequences, including water pollution and land degradation. ontosight.ai While LiAlH₄ is a powerful tool in chemical research, the generation of significant amounts of lithium and aluminum salt waste is a drawback, particularly in large-scale industrial applications. scientificupdate.com Research into more sustainable and catalytic applications of LiAlH₄ aims to mitigate this environmental footprint. scientificupdate.com
Future Directions and Emerging Research Frontiers in Lithium Aluminium Hydride Chemistry
Development of Highly Selective and Sustainable Reducing Agents
While lithium aluminium hydride is a powerful reducing agent, its high reactivity can sometimes lead to a lack of selectivity, reducing multiple functional groups within a molecule indiscriminately. masterorganicchemistry.com A significant area of research is therefore focused on the development of modified LiAlH₄ reagents that offer enhanced chemoselectivity, allowing for the targeted reduction of specific functional groups.
One approach to achieving selectivity is through the chemical modification of the hydride itself. By replacing one or more of the hydride ions with other groups, the steric bulk and electronic properties of the reagent can be altered, thereby tuning its reactivity. For instance, lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)₃), prepared by reacting LiAlH₄ with three equivalents of t-butanol, is a much milder and more selective reducing agent. masterorganicchemistry.com Its bulky tert-butoxy (B1229062) groups moderate its reactivity, allowing for the selective reduction of acid chlorides to aldehydes, a transformation not possible with the parent LiAlH₄ which would proceed to the primary alcohol. masterorganicchemistry.com
Another strategy to control selectivity is by altering the reaction conditions, such as the mode of addition. In a "normal" addition, the substrate is added to an excess of LiAlH₄. In an "inverse addition," the LiAlH₄ is added slowly to the substrate, ensuring the reagent is never in excess. This can alter the reaction pathway and yield different products. For example, the reduction of cinnamaldehyde (B126680) with LiAlH₄ via normal addition results in the reduction of both the aldehyde and the carbon-carbon double bond, yielding hydrocinnamyl alcohol. However, using an inverse addition method can selectively reduce the aldehyde to give cinnamyl alcohol. ic.ac.ukic.ac.uk
Furthermore, research is exploring the modification of LiAlH₄ with chiral auxiliaries to achieve enantioselective reductions of ketones, producing chiral alcohols with high enantiomeric excess. researchgate.net The use of chiral diols to modify LiAlH₄ has shown considerable success in this area. researchgate.net These developments are crucial for the synthesis of complex, stereochemically defined molecules, such as pharmaceuticals.
The sustainability of reduction reactions is another key focus. Traditional stoichiometric reductions with LiAlH₄ generate significant amounts of aluminum and lithium salts as byproducts, posing environmental concerns. fau.eu A major leap towards sustainability is the use of LiAlH₄ in catalytic amounts.
Innovations in Hydrogen Storage Technology for Practical Deployment
The transition to a hydrogen-based economy is heavily reliant on the development of safe and efficient hydrogen storage technologies. Solid-state hydrogen storage using complex metal hydrides is a promising avenue, and this compound has attracted considerable attention due to its high gravimetric and volumetric hydrogen density. numberanalytics.comhydrogenergy.in LiAlH₄ can store up to 10.6 wt% of hydrogen, a significant advantage over many other materials. researchgate.net
However, the practical application of LiAlH₄ for hydrogen storage is hindered by its decomposition properties and the difficulty of its regeneration (rehydrogenation). The thermal decomposition of LiAlH₄ occurs in multiple steps, releasing hydrogen at different temperatures. researchgate.net Unfortunately, the regeneration of LiAlH₄ from its decomposition products, lithium hydride (LiH) and aluminum (Al), requires extreme pressures and temperatures, making it impractical for on-board vehicle applications. mdpi.com
Current research is focused on overcoming these challenges through several innovative strategies:
Nanoscaling and Nanoconfinement: Reducing the particle size of LiAlH₄ to the nanoscale can significantly alter its thermodynamic and kinetic properties. mdpi.com Confining LiAlH₄ within the nanopores of materials like high-surface-area graphite (B72142) has been shown to lower the hydrogen desorption temperature and even allow for limited rehydrogenation at more moderate conditions. researchgate.net For example, nanoconfined LiAlH₄ has been observed to start releasing hydrogen at around 135 °C, and some regeneration to Li₃AlH₆ and even LiAlH₄ has been achieved at 300 °C and 7 MPa of hydrogen pressure. researchgate.net
Catalyst Doping: The addition of catalysts, particularly titanium-based compounds, has been shown to dramatically improve the kinetics of hydrogen absorption and desorption in alanates. mdpi.com Doping LiAlH₄ with catalysts can lower the decomposition temperature and enhance the rates of hydrogen release and uptake. mdpi.com
Destabilization with Other Hydrides: Another approach involves creating composite materials by mixing LiAlH₄ with other metal hydrides. These "Reactive Hydride Composites" can have altered thermodynamic properties, leading to more favorable hydrogen storage characteristics.
A significant breakthrough has been the demonstration of a low-energy route to regenerate LiAlH₄ from LiH and Ti-catalyzed Al in a tetrahydrofuran (B95107) (THF) slurry. This process forms a THF adduct, LiAlH₄·4THF, which can then be desolvated under mild conditions to yield crystalline LiAlH₄. bnl.gov This method bypasses the need for high pressures and temperatures for direct rehydrogenation.
Below is a table summarizing the effect of various additives on the hydrogen desorption temperature of alanate-based systems.
| System | Additive | Effect on Desorption Temperature |
| NaAlH₄ | Titanium (Ti) catalyst | Lowers desorption temperature |
| NaAlH₄ | Carbon nanotubes (CNTs) | Accelerates dehydrogenation kinetics |
| LiAlH₄ | Titanium dioxide (TiO₂) | Improves hydrogen storage efficiency |
| LiAlH₄ | High surface area graphite | Lowers hydrogen desorption temperature |
This table is based on data from multiple sources and provides a qualitative overview of the effects of additives.
Integration with Catalysis and "Green" Chemical Processes
A major evolution in the use of this compound is its transition from a stoichiometric reagent to a catalyst, a key principle of green chemistry. Stoichiometric reductions generate large quantities of waste, as the reagent is consumed in the reaction. fau.eu Catalytic processes, on the other hand, use only a small amount of the catalyst, which is regenerated in each reaction cycle, leading to significantly less waste and a more atom-economical process. rsc.org
Researchers have successfully demonstrated that LiAlH₄ can be used in catalytic amounts for the hydrogenation of imines to amines using molecular hydrogen (H₂). fau.eu This is a significant advancement as it replaces the need for stoichiometric quantities of the hydride, thereby minimizing the production of lithium and aluminium salt waste. fau.eu The reaction can be carried out under relatively mild conditions, sometimes even with a simple balloon of hydrogen gas. fau.eu
Mechanistic studies, combining experimental and computational approaches, suggest that LiAlH₄ acts as a precatalyst. It reacts with the imine substrate to form a catalytically active species in situ. nih.gov For the hydrogenation of imines, the proposed active catalyst is a mixed hydride/amide complex, LiAlH₂[N]₂, which then participates in the catalytic cycle involving the insertion of another imine molecule followed by hydrogenolysis with H₂ to regenerate the catalyst and produce the amine product. nih.gov
The integration of LiAlH₄ with other catalytic systems is also an active area of research. For instance, the combination of LiAlH₄ with iron salts has been shown to create a powerful catalytic system for the hydrogenation of alkenes and even arenes, which are typically unreactive towards LiAlH₄ alone. researchgate.net This approach opens up new possibilities for using abundant and inexpensive metals in catalysis.
The process mass intensity (PMI), a metric used to evaluate the environmental impact of a chemical process, is significantly lower for catalytic hydrogenations compared to stoichiometric reductions with LiAlH₄ or sodium borohydride (B1222165). For example, a ruthenium-catalyzed hydrogenation was found to have a PMI of 14, compared to 52 for a LiAlH₄ reduction and 133 for a NaBH₄ reduction, highlighting the green credentials of the catalytic approach. rsc.org
Leveraging Computational Chemistry for Rational Material Design
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties and reactivity of materials at the molecular level. mdpi.com In the context of this compound, computational methods are being employed for the rational design of new materials with tailored properties for specific applications, especially in the field of hydrogen storage.
DFT calculations can provide valuable insights into:
Thermodynamic Stability: Predicting the stability of different hydride materials and their decomposition pathways. This is crucial for designing hydrogen storage materials that release hydrogen at desired temperatures and pressures. researchgate.net
Reaction Mechanisms: Elucidating the step-by-step mechanism of reactions involving LiAlH₄, such as reductions and catalytic cycles. acs.org For instance, computational studies have been instrumental in understanding the mechanism of LiAlH₄-catalyzed imine hydrogenation, identifying the active catalytic species and the rate-determining steps. nih.gov
Electronic Structure: Analyzing the electronic structure of LiAlH₄ and its derivatives to understand bonding and reactivity. This knowledge can be used to design more selective reducing agents.
Effects of Dopants: Simulating the effect of adding catalysts or dopants to LiAlH₄ to improve its hydrogen storage properties. Computational studies can help identify the most promising dopants and explain their mechanism of action.
By combining computational predictions with experimental work, researchers can accelerate the discovery and development of new materials. This data-driven approach, often referred to as materials informatics, leverages machine learning algorithms trained on computational and experimental datasets to predict the properties of new materials, thereby reducing the time and cost of experimental screening. sciopen.com For example, computational screening can be used to identify promising new complex hydrides for hydrogen storage before they are synthesized in the lab.
Exploration of Novel Applications in Nontraditional Chemical Fields
Beyond its traditional role as a reducing agent in organic synthesis, research is uncovering new and unconventional applications for this compound.
One of the most promising new frontiers is in materials science . As discussed in the context of hydrogen storage, LiAlH₄ is a key material being investigated for a clean energy future. Its ability to store and release hydrogen is a critical property for this application. numberanalytics.com Furthermore, LiAlH₄ is being explored in the synthesis of other advanced materials. For example, it has been used in the preparation of certain ceramic materials and in the synthesis of metal-organic frameworks (MOFs) that can be used for gas storage. gsjm-hydride.com It has also been used for the chemical reduction of graphene oxide to produce graphene, a material with a wide range of potential applications in electronics and materials science. researchgate.net
In the field of inorganic synthesis , LiAlH₄ is used to produce other metal hydrides. For instance, its reaction with metal salts can lead to the formation of new hydride compounds with unique properties. gsjm-hydride.com A novel application is the reduction of the triple bond in [B₁₂H₁₁NCR]⁻ anions to synthesize N-monoalkylammonio-substituted closo-dodecaborates, demonstrating its utility in boron cluster chemistry. mdpi.com
The exploration of LiAlH₄ and its derivatives in electrochemical energy storage is another emerging area. Complex hydrides are being investigated as potential solid-state electrolytes for lithium-ion batteries. mdpi.com These materials could offer advantages in terms of safety and energy density compared to traditional liquid electrolytes. mdpi.com
The following table lists some of the functional groups that can be reduced by this compound, showcasing its broad utility which underpins its potential for diverse applications. wikipedia.orgtestbook.commasterorganicchemistry.com
| Functional Group | Reduced Product |
| Aldehyde | Primary Alcohol |
| Ketone | Secondary Alcohol |
| Carboxylic Acid | Primary Alcohol |
| Ester | Primary Alcohol |
| Acyl Halide | Primary Alcohol |
| Amide | Amine |
| Nitrile | Primary Amine |
| Epoxide | Alcohol |
| Alkyl Halide | Alkane |
Q & A
Q. What are the standard methods for synthesizing LiAlH₄ in laboratory and industrial settings?
LiAlH₄ is typically synthesized via two routes:
-
Laboratory scale : Reaction of lithium hydride (LiH) with aluminum chloride (AlCl₃) in anhydrous diethyl ether:
This method requires strict moisture-free conditions due to LiAlH₄’s reactivity with water .
-
Industrial scale : A two-step process involving high-temperature synthesis of sodium aluminium hydride (NaAlH₄) from sodium, aluminum, and hydrogen, followed by cation exchange with LiCl:
This method ensures higher yields and scalability .
Q. What precautions are critical when handling LiAlH₄ in experimental workflows?
- Inert atmosphere : Reactions must be conducted under dry nitrogen or argon to prevent violent reactions with moisture .
- Personal protective equipment (PPE) : Use flame-resistant lab coats, nitrile gloves, and safety goggles. Respiratory protection is required if dust or aerosols are generated .
- Quenching protocols : Excess LiAlH₄ should be carefully quenched with methanol or ethanol in a controlled manner, followed by dilute HCl. Emulsification during workup can be mitigated by using diatomaceous earth filtration .
Q. How does LiAlH₄ function as a reducing agent in organic synthesis?
LiAlH₄ transfers hydride ions (H⁻) to electrophilic centers. Its mechanism involves:
- Coordination : The AlH₄⁻ ion binds to polar functional groups (e.g., carbonyl carbons).
- Hydride transfer : Sequential delivery of H⁻ reduces esters, ketones, and carboxylic acids to alcohols.
- Steric effects : Bulky substrates may require modified conditions (e.g., LiAlH₄ with additives like CeCl₃ for selective reductions) .
Advanced Research Questions
Q. How can researchers mitigate side reactions during LiAlH₄-mediated reductions of fluorinated compounds?
Fluorinated hydrocinnamic acids, for example, produce byproducts such as 3-fluoropropanal due to over-reduction or elimination. Strategies include:
Q. What methodologies address contradictions in literature regarding LiAlH₄’s reactivity with amides and nitriles?
Discrepancies arise from varying substrate electronic environments. For example:
- Amides : LiAlH₄ typically reduces amides to amines, but electron-deficient aromatic amides may require prolonged reflux.
- Nitriles : Reduction to amines often necessitates excess LiAlH₄ and elevated temperatures (80–110°C). Systematic studies using kinetic isotope effects (KIEs) or computational modeling (DFT) can clarify mechanistic nuances .
Q. How should researchers design experiments to safely scale up LiAlH₄ reactions?
Key considerations include:
- Exothermic management : Use jacketed reactors with coolant circulation to dissipate heat.
- Decomposition risks : Avoid sudden pressure changes; LiAlH₄ decomposes explosively above 125°C, releasing hydrogen and aluminum oxides .
- Waste disposal : Neutralized residues should be treated as hazardous waste due to residual Al(OH)₃ and LiOH .
Q. What advanced techniques characterize LiAlH₄’s interaction with transition metal catalysts?
- X-ray diffraction (XRD) : Reveals structural changes in LiAlH₄ when doped with Ti or Fe for hydrogen storage applications.
- Solid-state NMR : Tracks hydride mobility in composite materials.
- Thermogravimetric analysis (TGA) : Measures decomposition kinetics under controlled atmospheres .
Methodological Challenges and Solutions
Q. How can researchers resolve emulsification issues during LiAlH₄ workup?
Emulsions form due to colloidal Al(OH)₃. Solutions include:
- Acid washing : Use 1M HCl to dissolve aluminum residues, followed by centrifugation.
- Filtration aids : Diatomaceous earth or Celite improves phase separation .
Q. What strategies improve reproducibility in LiAlH₄-mediated reductions of sterically hindered substrates?
- Additives : Lewis acids like CeCl₃ or LaCl₃ enhance hydride accessibility.
- Solvent polarity : Mixed solvents (e.g., ether/THF) balance reactivity and solubility .
Safety and Compliance
Q. What medical surveillance is recommended for researchers routinely exposed to LiAlH₄?
Pre-employment and periodic monitoring should include:
- Blood tests : Lithium levels (risk of nephrotoxicity) and thyroid function.
- Pulmonary screening : Chest X-rays for acute inhalation exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
